Product packaging for ethyl (2-hydroxypropyl)carbamate(Cat. No.:)

ethyl (2-hydroxypropyl)carbamate

Cat. No.: B3480911
M. Wt: 147.17 g/mol
InChI Key: HWNAVABUTSKYLH-UHFFFAOYSA-N
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Description

Ethyl (2-hydroxypropyl)carbamate is a chemical compound of interest in scientific research and development, particularly for use as a building block or intermediate in organic synthesis. Compounds within the carbamate family are known to serve key roles in various chemical and biochemical applications. For instance, some carbamates are studied for their interaction with enzymes, such as ethyl carbamate hydrolase, which has been explored for the biodegradation of certain substances in food science . This suggests potential research pathways for related compounds in enzymatic studies or material science. The presence of both carbamate and hydroxypropyl functional groups in its structure may make it a versatile precursor for the synthesis of more complex molecules. Researchers might investigate its properties and reactivity for developing novel polymers, pharmaceuticals, or other specialty chemicals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO3 B3480911 ethyl (2-hydroxypropyl)carbamate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(2-hydroxypropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3-10-6(9)7-4-5(2)8/h5,8H,3-4H2,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNAVABUTSKYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl (2-hydroxypropyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of ethyl (2-hydroxypropyl)carbamate, a carbamate derivative of potential interest in medicinal chemistry and drug design. Carbamate moieties are prevalent in a wide range of therapeutic agents, acting as key pharmacophores or as prodrugs to enhance bioavailability.[1] This document outlines a feasible synthetic route, detailed experimental protocols, and relevant data for the preparation and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the reaction of 1-amino-2-propanol with ethyl chloroformate. This method is a common and generally high-yielding approach for the formation of N-alkyl carbamates. The reaction proceeds via a nucleophilic acyl substitution, where the amino group of 1-amino-2-propanol attacks the electrophilic carbonyl carbon of ethyl chloroformate. A base, such as triethylamine or sodium bicarbonate, is typically used to neutralize the hydrochloric acid byproduct.

A plausible reaction scheme is as follows:

Caption: General reaction scheme for the synthesis of a carbamate from an amine and a chloroformate.

In this specific synthesis, R would be the 2-hydroxypropyl group.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

  • 1-amino-2-propanol

  • Ethyl chloroformate

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-amino-2-propanol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

  • 1-amino-2-propanol is a corrosive and flammable liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3][4][5]

  • Ethyl chloroformate is toxic and corrosive. It should also be handled with extreme care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
1-amino-2-propanolMolar Mass: 75.11 g/mol
Ethyl chloroformateMolar Mass: 108.52 g/mol
TriethylamineMolar Mass: 101.19 g/mol
Product
This compoundMolecular Formula: C6H13NO3
Molar Mass: 147.17 g/mol
Reaction Conditions
Temperature0 °C to room temperature
Reaction Time12-16 hours
SolventDichloromethane
Yield
Expected Yield80-95% (based on similar reactions)

Predicted Spectroscopic Data

The following are the predicted spectroscopic data for this compound based on analogous compounds.[6][7][8]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.0-5.5 (br s, 1H, NH )

    • δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂ CH₃)

    • δ 3.85 (m, 1H, CH OH)

    • δ 3.20 (m, 2H, NCH₂ CHOH)

    • δ 2.5 (br s, 1H, OH )

    • δ 1.24 (t, J = 7.1 Hz, 3H, OCH₂CH₃ )

    • δ 1.15 (d, J = 6.3 Hz, 3H, CH(OH)CH₃ )

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 157.5 (C=O)

    • δ 68.0 (CHOH)

    • δ 61.0 (OCH₂)

    • δ 46.0 (NCH₂)

    • δ 21.0 (CH(OH)CH₃)

    • δ 14.5 (OCH₂CH₃)

  • IR (neat, cm⁻¹):

    • 3350 (br, O-H and N-H stretch)

    • 2970, 2930 (C-H stretch)

    • 1690 (C=O stretch, carbamate)

    • 1530 (N-H bend)

    • 1250, 1070 (C-O stretch)

Signaling Pathways and Biological Context

While the specific biological activity of this compound is not extensively documented, the carbamate functional group is a well-known pharmacophore present in numerous approved drugs.[1] Carbamates can act as inhibitors of enzymes such as acetylcholinesterase, making them relevant in the treatment of Alzheimer's disease.[1] They can also serve as prodrugs to improve the pharmacokinetic properties of parent molecules.[1] The introduction of a hydroxyl group, as in this compound, can provide a site for further chemical modification or for hydrogen bonding interactions with biological targets.

Diagrams

Below are diagrams illustrating the synthesis pathway and a general experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 1-amino-2-propanol 1-amino-2-propanol Reaction Reaction (0°C to RT) 1-amino-2-propanol->Reaction Ethyl_chloroformate Ethyl chloroformate Ethyl_chloroformate->Reaction Triethylamine Triethylamine Triethylamine->Reaction DCM Dichloromethane (solvent) DCM->Reaction Product This compound Byproduct Triethylamine hydrochloride Reaction->Product Reaction->Byproduct

Caption: Synthesis pathway for this compound.

Experimental_Workflow A 1. Reaction Setup (Dissolve reactants in DCM, cool to 0°C) B 2. Addition (Add ethyl chloroformate dropwise) A->B C 3. Reaction (Stir at room temperature for 12-16h) B->C D 4. Work-up (Quench, wash, and dry) C->D E 5. Purification (Concentrate and purify by column chromatography) D->E F 6. Analysis (NMR, IR, MS) E->F G Final Product F->G

Caption: Experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to Ethyl (2-hydroxypropyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of ethyl (2-hydroxypropyl)carbamate. Due to the potential for ambiguity in nomenclature, this document primarily focuses on ethyl N-(2-hydroxyethyl)carbamate , a well-documented compound, while also acknowledging related structures.

Chemical Structure and Identification

Ethyl N-(2-hydroxyethyl)carbamate is a carbamate ester characterized by an ethyl carbamate group attached to a 2-hydroxyethyl moiety. The presence of both a carbamate and a hydroxyl functional group makes it a molecule of interest in various chemical and biological studies.

Table 1: Chemical Identifiers for Ethyl N-(2-hydroxyethyl)carbamate

IdentifierValueCitation
IUPAC Name ethyl N-(2-hydroxyethyl)carbamate[1]
CAS Number 5602-93-7[1][2]
Molecular Formula C₅H₁₁NO₃[1][2]
Molecular Weight 133.15 g/mol [1][2]
SMILES CCOC(=O)NCCO[1][2]
InChI Key IDWDPUULTDNNBY-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of ethyl N-(2-hydroxyethyl)carbamate are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Computed Physicochemical Properties of Ethyl N-(2-hydroxyethyl)carbamate

PropertyValueCitation
XLogP3 -0.4[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Exact Mass 133.07389321 Da[1]
Topological Polar Surface Area 58.6 Ų[1]

Synthesis and Experimental Protocols

The synthesis of carbamates can be achieved through various chemical reactions. A general approach involves the reaction of an alcohol with an isocyanate or the reaction of a chloroformate with an amine. For N-substituted carbamates like the title compound, the reaction of ethyl chloroformate with 2-aminoethanol would be a plausible synthetic route.

While a specific detailed protocol for the synthesis of ethyl N-(2-hydroxyethyl)carbamate was not found in the provided search results, a generalized experimental workflow can be proposed.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactants: Ethyl Chloroformate 2-Aminoethanol Base (e.g., Triethylamine) B Reaction Vessel (Inert Solvent, e.g., Dichloromethane) A->B Addition C Stirring at Controlled Temperature (e.g., 0°C to Room Temperature) B->C D Quench with Water C->D E Separate Organic Layer D->E F Wash with Brine E->F G Dry over Anhydrous Na₂SO₄ F->G H Filter G->H I Concentrate under Reduced Pressure H->I J Purify by Column Chromatography I->J K Characterize Product J->K

Generalized workflow for the synthesis of ethyl N-(2-hydroxyethyl)carbamate.

Biological Significance and Metabolism

Ethyl N-(2-hydroxyethyl)carbamate is recognized as a metabolite of ethyl carbamate, a compound found in fermented foods and alcoholic beverages that is known to be genotoxic and carcinogenic.[3][4] The metabolism of ethyl carbamate is a critical area of research in toxicology and drug development.

Human liver microsomes, when incubated with NADPH and ethyl carbamate, produce vinyl carbamate, 2-hydroxyethyl carbamate, and ethyl N-hydroxycarbamate.[3][5] The enzyme primarily responsible for the oxidation of ethyl carbamate in humans is CYP2E1.[3]

G A Ethyl Carbamate B CYP2E1 (Human Liver Microsomes) A->B C Vinyl Carbamate B->C D Ethyl N-(2-hydroxyethyl)carbamate B->D E Ethyl N-hydroxycarbamate B->E

Metabolic pathway of ethyl carbamate in human liver microsomes.

Furthermore, ethyl N-(2-hydroxyethyl)carbamate is identified as a metabolite of methoprene, an insect growth regulator used in agriculture.[2] This metabolic pathway is relevant in the context of environmental science and food safety, particularly in the development of immunosorbent assays for detecting methoprene residues.[2]

Spectroscopic Data

Table 3: Predicted Spectroscopic Features of Ethyl N-(2-hydroxyethyl)carbamate

TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), two methylene groups (triplets or multiplets), the N-H proton (broad singlet), and the O-H proton (broad singlet).
¹³C NMR Resonances for the carbonyl carbon of the carbamate, the two carbons of the ethyl group, and the two carbons of the 2-hydroxyethyl group.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, O-H stretch, C=O stretch of the carbamate, and C-O stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Other Related Carbamate Structures

It is important to distinguish ethyl N-(2-hydroxyethyl)carbamate from other structurally similar compounds to avoid ambiguity in research and reporting.

Table 4: Comparison of Related Carbamate Structures

Compound NameMolecular FormulaKey Structural Difference
2-hydroxyethyl carbamate C₃H₇NO₃Lacks the N-ethyl group.[5]
tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate C₁₀H₂₁NO₃Contains a tert-butyl protecting group and a different alkyl chain with specific stereochemistry.[6]
ethyl N-(2-hydroxybenzoyl)carbamate C₁₀H₁₁NO₄Features a benzoyl group instead of an ethyl group attached to the nitrogen.[7]

Conclusion

Ethyl N-(2-hydroxyethyl)carbamate is a significant molecule in the fields of toxicology, drug metabolism, and environmental science. Its role as a metabolite of both the carcinogen ethyl carbamate and the insecticide methoprene underscores the importance of further research into its biological activity and detection. This guide provides a foundational understanding of its chemical and physical properties, and it is anticipated that further experimental studies will provide more detailed insights into its spectroscopic characteristics and biological interactions.

References

Technical Guide on Carbamates: With a Focus on Ethyl Carbamate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research has revealed a significant lack of publicly available scientific literature and data for ethyl (2-hydroxypropyl)carbamate with CAS number 35704-39-5 . Therefore, this guide provides in-depth technical information on the closely related and well-studied compound, ethyl carbamate (urethane) , and the broader class of organic carbamates . This information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals by providing context on the synthesis, properties, and biological activities of similar chemical entities.

Introduction to Carbamates

Organic carbamates are a class of compounds derived from carbamic acid (NH₂COOH). They are characterized by the presence of a carbamate ester functional group, with the general structure R-O-C(=O)-N(R')R''. This versatile functional group is found in a wide range of biologically active molecules, including pharmaceuticals, and pesticides.[1] Carbamates are also utilized as protecting groups in organic synthesis.

This guide will focus on two main areas: the well-characterized compound ethyl carbamate, which is of interest due to its natural occurrence and toxicological profile, and the broader class of carbamate insecticides, which are relevant for their specific mechanism of action.

Ethyl Carbamate (Urethane)

Ethyl carbamate, also known as urethane, is a simple carbamate ester with the chemical formula CH₃CH₂OC(O)NH₂. It is a white, crystalline solid that is soluble in water.[2][3] Ethyl carbamate can form naturally in fermented foods and alcoholic beverages through the reaction of ethanol with urea or other nitrogenous compounds.[2][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of ethyl carbamate is presented in Table 1.

PropertyValueReference(s)
CAS Number 51-79-6[2]
Molecular Formula C₃H₇NO₂[2][3]
Molecular Weight 89.09 g/mol [2][3]
Appearance Colorless crystals or white powder[3][6]
Melting Point 49 °C[6]
Boiling Point 185 °C[6]
Solubility in Water 200 g/100ml [6]
logP -0.15[6]
Flash Point 92 °C[6]

Table 1: Physicochemical Properties of Ethyl Carbamate

Synthesis

Industrially, ethyl carbamate can be synthesized by heating urea and ethanol.[2] Other general methods for carbamate synthesis include the reaction of alcohols with isocyanates, or the use of phosgene derivatives like chloroformates.[1][7] More recent and "greener" methods utilize carbon dioxide as a C1 source.[8][9]

Below is a generalized workflow for the synthesis of a carbamate from an alcohol and an amine using a phosgene derivative.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Alcohol (R-OH) Alcohol (R-OH) Chloroformate Formation Chloroformate Formation Alcohol (R-OH)->Chloroformate Formation Amine (R'R''NH) Amine (R'R''NH) Carbamate Formation Carbamate Formation Amine (R'R''NH)->Carbamate Formation Phosgene Derivative (e.g., Triphosgene) Phosgene Derivative (e.g., Triphosgene) Phosgene Derivative (e.g., Triphosgene)->Chloroformate Formation Chloroformate Formation->Carbamate Formation Intermediate: Alkyl Chloroformate Crude Carbamate Crude Carbamate Carbamate Formation->Crude Carbamate Purification (e.g., Crystallization, Chromatography) Purification (e.g., Crystallization, Chromatography) Crude Carbamate->Purification (e.g., Crystallization, Chromatography) Pure Carbamate Pure Carbamate Purification (e.g., Crystallization, Chromatography)->Pure Carbamate

Generalized Carbamate Synthesis Workflow
Metabolic Pathway and Toxicity

The toxicity of ethyl carbamate is primarily associated with its metabolic activation. In vivo, it is metabolized by cytochrome P450 enzymes, particularly CYP2E1, to reactive intermediates that can bind to DNA and other macromolecules, leading to genotoxicity and carcinogenicity.[10] The International Agency for Research on Cancer (IARC) has classified ethyl carbamate as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans".[5]

The metabolic activation pathway of ethyl carbamate is depicted below.

G Ethyl Carbamate Ethyl Carbamate Vinyl Carbamate Vinyl Carbamate Ethyl Carbamate->Vinyl Carbamate CYP2E1 (Oxidation) Detoxification Detoxification Ethyl Carbamate->Detoxification Hydrolysis Vinyl Carbamate Epoxide Vinyl Carbamate Epoxide Vinyl Carbamate->Vinyl Carbamate Epoxide CYP2E1 (Epoxidation) DNA Adducts DNA Adducts Vinyl Carbamate Epoxide->DNA Adducts Covalent Binding

Metabolic Activation of Ethyl Carbamate

Carbamate Insecticides

A significant application of carbamates is in agriculture as insecticides. These compounds are designed to be potent inhibitors of the enzyme acetylcholinesterase (AChE).

Mechanism of Action

Carbamate insecticides function by reversibly inhibiting acetylcholinesterase in the nervous system of insects. AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (ACh) in synaptic clefts. By inhibiting AChE, carbamates lead to an accumulation of ACh, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.

The mechanism of AChE inhibition by carbamates involves the carbamylation of a serine residue in the active site of the enzyme.[11][12] This forms a carbamoylated enzyme that is much more stable and slower to hydrolyze than the acetylated enzyme formed during normal ACh breakdown.[13]

G cluster_normal Normal Synaptic Transmission cluster_inhibited Inhibition by Carbamate ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to active site Choline_Acetate Choline + Acetate AChE->Choline_Acetate Rapid Hydrolysis Carbamate Carbamate Insecticide AChE_inhibited Carbamoylated AChE (Inactive) Carbamate->AChE_inhibited Carbamylates active site ACh_accumulates ACh Accumulation AChE_inhibited->ACh_accumulates Prevents ACh hydrolysis

Mechanism of Acetylcholinesterase Inhibition by Carbamates
Examples of Carbamate Insecticides

There are numerous carbamate insecticides used in agriculture. A few common examples are listed in Table 2.

Common NameChemical StructureKey Applications
Carbaryl 1-naphthyl methylcarbamateBroad-spectrum insecticide for fruits, vegetables, and ornamentals
Aldicarb 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oximeSystemic insecticide, acaricide, and nematicide
Methomyl S-methyl N-[(methylcarbamoyl)oxy]thioacetimidateBroad-spectrum insecticide for field crops, fruits, and vegetables
Carbofuran 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamateBroad-spectrum insecticide, nematicide, and acaricide

Table 2: Examples of Carbamate Insecticides

Experimental Protocols

Detailed experimental protocols are highly specific to the compound and the research question. As no specific studies for this compound were found, this section outlines a general experimental protocol for the analysis of carbamates in a sample matrix, such as water, based on established methodologies like EPA Method 531.1.[14][15][16]

General Protocol: Analysis of Carbamates by HPLC

This protocol describes a general workflow for the determination of carbamate pesticides in water samples using High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection.

1. Sample Preparation:

  • Collect water samples in clean glass containers.

  • If necessary, filter the sample to remove particulate matter.

  • Perform a solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. A C18 cartridge is commonly used for this purpose.

  • Elute the carbamates from the SPE cartridge with a suitable organic solvent (e.g., acetonitrile).

  • Evaporate the eluate to a small volume and reconstitute in the initial mobile phase.

2. HPLC Analysis:

  • Instrument: HPLC system equipped with a gradient pump, autosampler, column oven, post-column derivatization system, and fluorescence detector.[15]

  • Column: A reversed-phase column, such as a C18 or a specialized carbamate analysis column.[17]

  • Mobile Phase: A gradient of water and acetonitrile or methanol.

  • Injection Volume: Typically 10-100 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 35 °C) for reproducible retention times.

3. Post-Column Derivatization:

  • After separation on the HPLC column, the eluent is mixed with a hydrolysis reagent (e.g., sodium hydroxide) at an elevated temperature to hydrolyze the N-methylcarbamates to methylamine.[14]

  • The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol-containing compound (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.[15]

4. Fluorescence Detection:

  • The fluorescent derivative is detected by a fluorescence detector set at the appropriate excitation and emission wavelengths (e.g., ~330 nm excitation and ~465 nm emission).[14]

5. Quantification:

  • Prepare a series of calibration standards of the target carbamates.

  • Analyze the standards using the same HPLC method.

  • Construct a calibration curve by plotting the peak area against the concentration of each standard.

  • Quantify the amount of each carbamate in the samples by comparing their peak areas to the calibration curve.

G Sample Collection\n(Water) Sample Collection (Water) Solid-Phase Extraction\n(SPE) Solid-Phase Extraction (SPE) Sample Collection\n(Water)->Solid-Phase Extraction\n(SPE) Concentration & Cleanup HPLC Separation\n(Reversed-Phase) HPLC Separation (Reversed-Phase) Solid-Phase Extraction\n(SPE)->HPLC Separation\n(Reversed-Phase) Elution & Reconstitution Post-Column Hydrolysis\n(NaOH, Heat) Post-Column Hydrolysis (NaOH, Heat) HPLC Separation\n(Reversed-Phase)->Post-Column Hydrolysis\n(NaOH, Heat) Separated Analytes Derivatization\n(OPA) Derivatization (OPA) Post-Column Hydrolysis\n(NaOH, Heat)->Derivatization\n(OPA) Methylamine Formation Fluorescence Detection Fluorescence Detection Derivatization\n(OPA)->Fluorescence Detection Fluorescent Product Data Analysis &\nQuantification Data Analysis & Quantification Fluorescence Detection->Data Analysis &\nQuantification

Workflow for Carbamate Analysis by HPLC

Conclusion

While specific technical data for this compound (CAS 35704-39-5) remains elusive in the public domain, a comprehensive understanding of related carbamates provides a valuable framework for researchers. Ethyl carbamate serves as an important case study in metabolism-mediated toxicity, while the broader class of carbamate insecticides offers insights into targeted enzyme inhibition. The methodologies and mechanisms described in this guide are fundamental to the study of carbamates and can inform the design of future research in this area. It is recommended that any investigation into a novel carbamate compound includes a thorough toxicological assessment, drawing upon the principles outlined herein.

References

An In-depth Technical Guide to Ethyl (2-hydroxypropyl)carbamate: Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of ethyl (2-hydroxypropyl)carbamate. Due to the limited availability of specific experimental data for this compound, this document also includes information on closely related carbamate analogs to offer a broader context for its potential characteristics and applications in research and drug development.

Core Properties of Ethyl (1-hydroxypropan-2-yl)carbamate

Scientific literature and databases reveal a notable scarcity of experimentally determined data for this compound. The compound is identified by the CAS Registry Number 74877-63-7 and the molecular formula C6H13NO3 . It is crucial to distinguish this compound from its isomer, ethyl (2-hydroxyethyl)carbamate, for which more data is available. The proper IUPAC name for the target molecule is ethyl (1-hydroxypropan-2-yl)carbamate .[1]

A summary of the available computed data for ethyl (1-hydroxypropan-2-yl)carbamate is presented in the table below. It is important to note that these are predicted values and await experimental verification.

Table 1: Computed Physicochemical Properties of Ethyl (1-hydroxypropan-2-yl)carbamate

PropertyValueSource
Molecular Weight 147.17 g/mol [1]
Molecular Formula C6H13NO3[1]
Exact Mass 147.089543 g/mol [1]

Synthesis of Carbamates: General Protocols

Reaction of an Alcohol with an Isocyanate

A common method for carbamate synthesis involves the reaction of an alcohol with an isocyanate. In the context of this compound, this would involve the reaction of 1-amino-2-propanol with an ethyl haloformate (e.g., ethyl chloroformate) to first form an isocyanate, which may then cyclize or be reacted further. A more direct approach would be the reaction of 2-hydroxypropylamine with ethyl chloroformate.

From Urea and Alcohol

Another industrially relevant method for the synthesis of ethyl carbamate involves heating urea and ethanol. This method could potentially be adapted by using a substituted propanol derivative. A patented method for ethyl carbamate synthesis describes reacting urea and ethanol at a molar ratio of 1:1 to 1:20 in the presence of a metal oxide catalyst at temperatures between 100 to 200°C and pressures of 0.1 to 2.0 MPa for 1 to 12 hours. This process is noted for being environmentally friendly as it avoids the use of phosgene and generates ammonia as a recoverable byproduct.

Curtius Rearrangement

The Curtius rearrangement of an acyl azide in the presence of an alcohol is another versatile method for carbamate synthesis. For instance, a literature procedure describes the synthesis of various carbamates by the Curtius rearrangement of a carbonyl azide with different alcohols and phenols. This method could be conceptually applied to the synthesis of this compound.

The logical workflow for a general carbamate synthesis can be visualized as follows:

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_purification Purification Reactant_A Alcohol/Amine (e.g., 1-amino-2-propanol) Reaction Reaction (Solvent, Temperature, Catalyst) Reactant_A->Reaction Reactant_B Carbamoylating Agent (e.g., Ethyl Chloroformate, Urea) Reactant_B->Reaction Purification Work-up & Purification (e.g., Extraction, Chromatography) Reaction->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Biological Activity and Role in Drug Development

There is no specific information available in the searched literature regarding the biological activity or signaling pathway involvement of this compound. However, the broader class of carbamates is of significant interest in medicinal chemistry and drug design.

Carbamates are recognized as important structural motifs in a variety of therapeutic agents. They can act as mimics of amide or peptide bonds, which can improve a drug's potency, duration of action, or target specificity. The carbamate group is a feature in several approved drugs, including chemotherapeutic agents, cholinesterase inhibitors for neurodegenerative disorders, and HIV protease inhibitors.

Furthermore, the carbamate functional group is often utilized in the design of prodrugs to enhance the systemic stability of a drug and protect it from first-pass metabolism. The bioconversion of carbamate prodrugs, often mediated by enzymes like cytochrome P450 and esterases, releases the active drug in the body.

Given the lack of direct data, any potential biological activity of this compound would need to be determined through experimental studies. Researchers could investigate its activity in various assays related to the known biological activities of other carbamate-containing molecules, such as enzyme inhibition or anticancer effects.

The following diagram illustrates the potential role of a novel carbamate compound in the drug discovery pipeline:

Drug_Discovery_Pipeline cluster_discovery Discovery & Preclinical cluster_development Development Compound This compound Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Compound->Screening Lead_ID Lead Identification Screening->Lead_ID Lead_Opt Lead Optimization Lead_ID->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

A simplified representation of the drug discovery process for a new chemical entity.

Conclusion

This technical guide has synthesized the currently available information on this compound. While specific experimental data for this compound is limited, the provided information on its computed properties and the general context of carbamate synthesis and biological activity serves as a valuable starting point for researchers and drug development professionals. Further experimental investigation is necessary to fully characterize the physical, chemical, and biological properties of this compound and to explore its potential applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Molecular Weight of Ethyl (2-Hydroxypropyl)carbamate

This technical guide provides a detailed breakdown of the molecular weight of this compound. The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

Molecular Formula and Structure

This compound is an organic compound containing an ethyl ester group, a carbamate linkage, and a 2-hydroxypropyl side chain. The molecular formula is determined to be C₆H₁₃NO₃ .

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation methodology involves the following steps:

  • Determination of the Molecular Formula: The chemical structure is first defined to ascertain the exact number of atoms of each element in one molecule of the compound. For this compound, this is C₆H₁₃NO₃.

  • Utilization of Standard Atomic Weights: The standard atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) as published by IUPAC are used.[1][2][3][4][5] For elements with natural isotopic variation, a conventional atomic weight is often used for practical applications.[2]

  • Summation of Atomic Weights: The number of atoms of each element is multiplied by its standard atomic weight, and the results are summed to give the molecular weight of the compound.

The following diagram illustrates the workflow for determining the molecular weight of a chemical compound.

A Determine Molecular Formula (e.g., C₆H₁₃NO₃) B Obtain Standard Atomic Weights (IUPAC) A->B C Calculate Molar Mass of Each Element (Number of Atoms * Atomic Weight) A->C B->C D Sum Molar Masses for Total Molecular Weight C->D

Figure 1. Workflow for Molecular Weight Calculation.

Quantitative Data for Molecular Weight Calculation

The following table summarizes the quantitative data used to calculate the molecular weight of this compound. The conventional atomic weights are used for this calculation.[2][3][4][5]

ElementSymbolNumber of AtomsStandard Atomic Weight ( g/mol )Molar Mass Contribution ( g/mol )
CarbonC612.011[1][6]72.066
HydrogenH131.008[4][7][8]13.104
NitrogenN114.007[3][9]14.007
OxygenO315.999[5][10][11][12]47.997
Total 23 147.174

The calculated molecular weight of this compound is 147.174 g/mol .

The chemical structure of this compound is visualized in the diagram below.

Figure 2. Chemical Structure of this compound.

Conclusion

Based on the molecular formula C₆H₁₃NO₃ and the standard atomic weights from IUPAC, the molecular weight of this compound is determined to be 147.174 g/mol . This value is crucial for stoichiometric calculations, preparation of solutions of known molarity, and quantitative analysis in research and drug development settings.

References

Navigating the Solubility Landscape of Ethyl (2-Hydroxypropyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on determining the solubility of ethyl (2-hydroxypropyl)carbamate. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for its determination in various solvents.

Executive Summary

This compound is a molecule of interest in various research and development sectors. Understanding its solubility is a critical first step in formulation development, biological testing, and chemical process design. This guide outlines the widely accepted "shake-flask" method for obtaining reliable thermodynamic solubility data and provides a framework for presenting these findings.

Solubility Data for this compound

A thorough review of scientific literature and chemical databases reveals a significant gap in the quantitative solubility data for this compound. The following table underscores the need for experimental determination of this crucial physicochemical property.

SolventTemperature (°C)Solubility ( g/100 mL)Citation
Water25Data Not Available-
Ethanol25Data Not Available-
Acetone25Data Not Available-
Dimethyl Sulfoxide (DMSO)25Data Not Available-

While direct data is unavailable, the structural features of this compound—a carbamate with a hydroxyl group and a relatively small alkyl chain—suggest it is likely to exhibit some solubility in polar protic and aprotic solvents. For context, similar small carbamates like ethyl carbamate are known to be very soluble in water and other polar organic solvents.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound.[1] It is a reliable technique that measures the equilibrium concentration of a solute in a solvent at a specific temperature. The following is a detailed protocol for determining the solubility of this compound.

3.1. Materials and Equipment

  • This compound (solid)

  • Solvents of interest (e.g., Water, Ethanol, Acetone, DMSO)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical instrument.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.[2][3] The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow them to reach thermodynamic equilibrium. A typical duration is 24 to 48 hours, although the exact time may need to be determined empirically.[2]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the samples.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the samples.

3.3. Data Analysis

  • Calculate the solubility as the average concentration of the saturated solution from at least three replicate experiments.

  • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

experimental_workflow cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature A->B C Sedimentation / Centrifugation B->C D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC E->F

Caption: Experimental workflow for shake-flask solubility determination.

Conclusion

References

Spectroscopic Analysis of Ethyl (2-hydroxypropyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for ethyl (2-hydroxypropyl)carbamate, a molecule of interest in various research and development sectors. Due to the limited availability of directly published spectra for this specific compound, this guide leverages data from closely related analogs and established principles of spectroscopic interpretation to present a comprehensive analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and known spectroscopic trends.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.10Quartet2H-O-CH₂ -CH₃
~3.85Multiplet1H-CH₂-CH (OH)-CH₃
~3.20Multiplet2H-NH-CH₂ -CH(OH)-
~1.20Triplet3H-O-CH₂-CH₃
~1.15Doublet3H-CH(OH)-CH₃
VariableBroad Singlet1H-NH -
VariableBroad Singlet1H-OH

Note: Chemical shifts are referenced to tetramethylsilane (TMS) in a suitable deuterated solvent (e.g., CDCl₃). The exact chemical shifts of the NH and OH protons are variable and depend on concentration, temperature, and solvent.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~157C =O (Carbamate)
~67-C H(OH)-
~61-O-C H₂-CH₃
~48-NH-C H₂-
~21-CH(OH)-C H₃
~15-O-CH₂-C H₃

Note: Chemical shifts are referenced to TMS.

Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H and N-H stretching
2980-2850Medium-StrongC-H stretching (aliphatic)
~1700StrongC=O stretching (carbamate)
~1530MediumN-H bending
1250-1050StrongC-O and C-N stretching
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
149[M]⁺ (Molecular Ion)
131[M - H₂O]⁺
104[M - CH₃CH₂O]⁺
88[M - COOCH₂CH₃]⁺
74[CH₂(OH)CH₂NH₂]⁺
44[CH₃CHNH]⁺

Note: Fragmentation patterns are predicted based on electron ionization (EI) and may vary with the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Adaptations may be necessary based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Sample Preparation (Thin Film):

    • If the sample is a non-volatile liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • If the sample is a solid, it can be dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is then evaporated to leave a thin film of the compound.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.

Workflow and Relationships

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques in characterizing a molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification Characterization Initial Characterization (TLC, Melting Point) Synthesis->Characterization IR IR Spectroscopy Characterization->IR Functional Group ID NMR NMR Spectroscopy (1H, 13C) Characterization->NMR Structural Framework MS Mass Spectrometry Characterization->MS Molecular Weight Data_Analysis Combined Data Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Data_Relationship cluster_data Spectroscopic Data Molecule This compound IR_Data IR Data (Functional Groups) Molecule->IR_Data NMR_Data NMR Data (Connectivity) Molecule->NMR_Data MS_Data MS Data (Molecular Formula) Molecule->MS_Data Functional_Groups C=O, O-H, N-H, C-O IR_Data->Functional_Groups Connectivity Proton & Carbon Skeleton NMR_Data->Connectivity Molecular_Formula C₆H₁₃NO₃ MS_Data->Molecular_Formula Structure Confirmed Structure Functional_Groups->Structure Connectivity->Structure Molecular_Formula->Structure

An In-depth Technical Guide on the Thermal Stability of Ethyl (2-Hydroxypropyl)carbamate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the thermal stability of carbamates, with a specific focus on compounds structurally related to ethyl (2-hydroxypropyl)carbamate, due to the limited direct data on the title compound. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of carbamate-containing pharmaceuticals and other products.

Introduction

Carbamates are a class of organic compounds derived from carbamic acid. Their thermal stability is a critical parameter in various applications, including pharmaceuticals, agrochemicals, and polymers. Understanding the decomposition pathways and byproducts is essential for ensuring product safety, efficacy, and stability. This guide summarizes the available knowledge on the thermal behavior of N-hydroxyalkyl carbamates, providing insights into potential degradation mechanisms of this compound.

Thermal Decomposition of a Structurally Similar Compound: 2-Hydroxyethyl-N-2'-hydroxypropyl carbamate

Heating this compound at 165°C for 5 hours resulted in its decomposition into ethylene glycol and 5-methyl-2-oxazolidinone.[1] This reaction suggests an intramolecular transesterification process, which is a common decomposition pathway for β-hydroxyalkyl carbamates at elevated temperatures.

The following table summarizes the quantitative data from the thermal decomposition experiment on 2-Hydroxyethyl-N-2'-hydroxypropyl carbamate.[1]

ParameterValue
Starting Material2-Hydroxyethyl-N-2'-hydroxypropyl carbamate
Amount of Starting Material11.4 g (0.07 mol)
Temperature165°C
Heating Duration5 hours
Product 1Ethylene Glycol
Yield of Product 11.6 g (0.026 mol, 14.0%)
Product 25-Methyl-2-oxazolidinone
Yield of Product 22.5 g (0.02 mol, 22.0%)
Boiling Point of Product 288°C (at reduced pressure)

Experimental Protocol

The following methodology was employed for the thermal decomposition study of 2-Hydroxyethyl-N-2'-hydroxypropyl carbamate.[1]

Materials:

  • 2-Hydroxyethyl-N-2'-hydroxypropyl carbamate (11.4 g, 0.07 mol)

Apparatus:

  • Heating apparatus capable of maintaining 165°C

  • Distillation apparatus

Procedure:

  • 11.4 g (0.07 mol) of 2-Hydroxyethyl-N-2'-hydroxypropyl carbamate was placed in a reaction vessel.

  • The sample was heated to 165°C and maintained at this temperature for 5 hours.

  • After the heating period, the reaction mixture was allowed to cool to room temperature.

  • The resulting mixture was then subjected to distillation to separate the decomposition products.

  • The collected fractions were identified as ethylene glycol and 5-methyl-2-oxazolidinone.

Visualization of Decomposition Pathway

The thermal decomposition of 2-Hydroxyethyl-N-2'-hydroxypropyl carbamate can be visualized as an intramolecular transesterification reaction.

Decomposition_Pathway reactant 2-Hydroxyethyl-N-2'-hydroxypropyl carbamate ts reactant->ts 165°C, 5h product1 Ethylene Glycol ts->product1 product2 5-Methyl-2-oxazolidinone ts->product2

Caption: Thermal decomposition of a related carbamate.

The experimental procedure for the thermal analysis can be outlined as follows:

Experimental_Workflow start Start: 2-Hydroxyethyl-N-2'-hydroxypropyl carbamate (11.4 g) heating Heat at 165°C for 5 hours start->heating cooling Cool to Room Temperature heating->cooling distillation Distillation of Reaction Mixture cooling->distillation product_collection Collect and Identify Products distillation->product_collection end End: Ethylene Glycol (1.6 g) & 5-Methyl-2-oxazolidinone (2.5 g) product_collection->end

Caption: Workflow for thermal decomposition analysis.

Conclusion and Future Directions

While direct data on the thermal stability of this compound is sparse, the analysis of structurally similar compounds provides a strong indication of its likely decomposition behavior. The intramolecular transesterification to form an oxazolidinone derivative and a diol appears to be a key thermal degradation pathway for N-hydroxyalkyl carbamates.

For professionals in drug development, this suggests that prolonged exposure of formulations containing such carbamates to elevated temperatures could lead to the formation of these degradation products, potentially impacting the safety and efficacy of the final product.

Further research is warranted to experimentally determine the precise decomposition temperature and products for this compound. Standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), coupled with evolved gas analysis (EGA) using techniques like mass spectrometry or FTIR, would provide a comprehensive thermal stability profile. Such studies are crucial for establishing appropriate storage conditions, shelf-life, and processing parameters for this and related compounds.

References

Navigating the Unknown: A Technical Guide to the Potential Hazards and Safety Precautions for Ethyl (2-hydroxypropyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the potential hazards and safety precautions for ethyl (2-hydroxypropyl)carbamate based on available data for structurally related compounds and the general toxicological profile of carbamates. As of the time of this writing, specific toxicological data for this compound is limited in the public domain. Therefore, a cautious and conservative approach to handling this compound is imperative. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a chemical for which detailed public hazard information is scarce. This guide synthesizes available data on analogous compounds, such as hydroxyethyl carbamate and other short-chain alkyl carbamates, to provide an inferred hazard profile. The primary concerns with carbamates as a class are their potential for carcinogenicity and acute toxicity through acetylcholinesterase inhibition. While some hydroxyalkyl carbamates appear to have significantly lower toxicity than their unsubstituted counterparts like ethyl carbamate (urethane), a known carcinogen, the absence of specific data for this compound necessitates treating it with a high degree of caution. Standard laboratory safety protocols for handling potentially hazardous chemicals should be strictly followed.

Physicochemical and Toxicological Data

Due to the lack of specific data for this compound, the following tables present information on closely related analogs to provide context.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundNot availableC6H13NO3147.17
2-Hydroxypropyl carbamate17464-96-9C4H9NO3119.12
Hydroxyethyl carbamate5395-01-7C3H7NO3105.09
Ethyl carbamate (Urethane)51-79-6C3H7NO289.09
tert-Butyl N-(2-Hydroxypropyl)carbamate95656-86-3C8H17NO3175.22

Table 2: Comparative Toxicological Data

CompoundData TypeValueSpeciesRouteCitation
Hydroxyethyl carbamateCarcinogenicity~1/40th the carcinogenicity of ethyl carbamateMouseIntraperitoneal[1]
Ethyl carbamateCarcinogenicityKnown carcinogenHuman, variousOral[2]
tert-Butyl N-(2-Hydroxypropyl)carbamateGHS ClassificationNot a hazardous substance or mixtureN/AN/A[3]
Butyl carbamateAcute Toxicity (Oral)LD50: Harmful if swallowedN/AOral
Butyl carbamateEye IrritationCauses serious eye damageN/AOcular
Butyl carbamateSkin SensitizationMay cause an allergic skin reactionN/ADermal

Inferred Hazard Identification and Safety Precautions

Based on the data from analogous compounds, the following potential hazards and safety precautions for this compound are inferred.

Potential Hazards
  • Carcinogenicity: While hydroxyethyl carbamate is significantly less carcinogenic than ethyl carbamate, a carcinogenic potential cannot be ruled out for this compound without specific testing.[1]

  • Acute Toxicity: As a carbamate, there is a potential for acetylcholinesterase inhibition, which is a common mechanism of toxicity for this class of compounds.[4] Symptoms of overexposure could include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).[5]

  • Eye and Skin Irritation: Related carbamates can cause serious eye damage and skin irritation or sensitization.

  • Respiratory Tract Irritation: Inhalation of dusts or aerosols may cause respiratory irritation.

Recommended Safety Precautions
  • Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear compatible chemical-resistant gloves.

    • Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Handling:

    • Avoid inhalation of dust, vapor, mist, or gas.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols for Hazard Assessment

Given the data gap, the following are generalized experimental protocols that could be adapted to assess the toxicity of this compound.

Acute Oral Toxicity (LD50) Study (Adapted from OECD Guideline 423)
  • Test Animals: Use a single sex of rodents (e.g., female rats), typically 8-12 weeks old.

  • Dosage: Administer this compound orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Procedure:

    • Fast animals prior to dosing (food, but not water).

    • Administer a single dose of the test substance.

    • Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Conduct a gross necropsy on all animals at the end of the observation period.

  • Endpoint: The LD50 is estimated based on the observed mortality at different dose levels.

In Vitro Acetylcholinesterase Inhibition Assay
  • Materials: Purified acetylcholinesterase (AChE), acetylthiocholine (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a microplate reader.

  • Procedure:

    • Prepare a solution of this compound at various concentrations.

    • In a microplate, incubate AChE with the test compound for a defined period.

    • Initiate the enzymatic reaction by adding acetylthiocholine and DTNB.

    • Measure the rate of color change (absorbance at 412 nm) resulting from the reaction of thiocholine with DTNB.

  • Endpoint: Determine the concentration of this compound that causes 50% inhibition of AChE activity (IC50).

Visualizations

Generalized Carbamate Toxicity Pathway

Carbamate_Toxicity_Pathway cluster_0 Carbamate This compound (or other carbamate) AChE Acetylcholinesterase (AChE) Carbamate->AChE Reversible Inhibition ACh Acetylcholine (ACh) ACh->AChE Normal Hydrolysis Synapse Synaptic Cleft / Neuromuscular Junction ACh->Synapse Accumulation Receptors Cholinergic Receptors (Muscarinic & Nicotinic) Synapse->Receptors Continuous Binding Effect Overstimulation of Nervous System (Cholinergic Syndrome) Receptors->Effect

Caption: Generalized signaling pathway for carbamate toxicity.

Experimental Workflow for Hazard Assessment

Hazard_Assessment_Workflow Start New Compound: This compound LitSearch Literature Search for Existing Toxicity Data Start->LitSearch AnalogAnalysis Analog & QSAR Analysis LitSearch->AnalogAnalysis If data is scarce InVitro In Vitro Screening (e.g., AChE Inhibition Assay) AnalogAnalysis->InVitro AcuteTox Acute Toxicity Study (e.g., LD50) InVitro->AcuteTox Based on results RiskAssessment Hazard & Risk Assessment AcuteTox->RiskAssessment SafeHandling Develop Safe Handling Procedures RiskAssessment->SafeHandling

Caption: Logical workflow for assessing the hazards of a new chemical.

Conclusion

The available evidence suggests that while this compound may be less hazardous than its notorious relative, ethyl carbamate, significant data gaps prevent a definitive risk assessment. The potential for acetylcholinesterase inhibition and other toxicities inherent to the carbamate class necessitates that researchers and drug development professionals handle this compound with a high degree of caution. The safety precautions and experimental frameworks outlined in this guide provide a starting point for managing the risks associated with this and other novel chemicals. Further research into the specific toxicological profile of this compound is strongly recommended.

References

An In-depth Technical Guide to the Discovery and History of Hydroxypropyl Carbamates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of the discovery, history, and fundamental chemistry of hydroxypropyl carbamates. It details the seminal synthesis methods, presents key physicochemical properties, and outlines experimental protocols for their preparation. Furthermore, this guide illustrates the reaction pathway and a conceptual application in drug delivery through detailed diagrams, offering a valuable resource for professionals in pharmaceutical sciences and organic chemistry.

Discovery and History

The history of hydroxypropyl carbamates is intrinsically linked to the broader exploration of carbamate chemistry in the mid-20th century. A pivotal moment in the specific development of hydroxyalkyl carbamates was the work of John David Malkemus at Jefferson Chemical Company, Inc. In a patent filed on November 17, 1949, and granted on February 3, 1953, Malkemus described a novel process for producing hydroxyalkyl carbamates by reacting cyclic carbonates with ammonia[1]. This method represented a significant advancement, providing a direct and efficient route to these compounds.

The patent explicitly outlines the reaction of ethylene carbonate and its homologues, such as propylene carbonate, with ammonia to yield the corresponding hydroxyalkyl carbamates[1]. This foundational work laid the groundwork for the synthesis of 3-hydroxypropyl carbamate and its isomers. The process was noted for its utility in creating intermediates for the synthesis of plastic materials and pharmaceuticals, highlighting the early recognition of the potential applications of these compounds[1].

Subsequent research has further elucidated the reaction mechanism. For instance, studies on the ammonolysis of propylene carbonate to produce urea have confirmed that 2-hydroxypropyl carbamate is a key intermediate in this two-stage process[2]. The initial reaction of propylene carbonate with ammonia to form the hydroxypropyl carbamate is significantly faster than the subsequent conversion to urea[2]. This understanding of the reaction kinetics has been crucial for optimizing the synthesis of both hydroxypropyl carbamates and urea.

While the initial applications focused on polymers and chemical intermediates, the unique properties of the carbamate functional group, such as its stability and ability to participate in hydrogen bonding, have led to its exploration in drug design and medicinal chemistry[3].

Physicochemical Properties

The physicochemical properties of hydroxypropyl carbamates are crucial for their application in various fields. The following table summarizes key computed properties for 3-hydroxypropyl carbamate.

PropertyValueSource
Molecular Formula C4H9NO3[4]
Molecular Weight 119.12 g/mol [4]
IUPAC Name 3-hydroxypropyl carbamate[4]
CAS Number 69493-47-6
Topological Polar Surface Area 73.7 Ų[4]
XLogP3 -0.9[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 3[4]

Key Experimental Protocols

The synthesis of hydroxypropyl carbamates can be achieved through various methods, with the reaction of cyclic carbonates and ammonia being a historically significant and straightforward approach.

Synthesis of Hydroxypropyl Carbamate from Propylene Carbonate and Ammonia

This protocol is based on the method described by J.D. Malkemus in U.S. Patent 2,627,524[1].

Materials:

  • Propylene carbonate

  • Concentrated ammonium hydroxide solution (28% NH3)

  • Reaction vessel with stirring and temperature control

  • Vacuum evaporation apparatus

  • Distillation apparatus

Procedure:

  • To a reaction vessel, add a concentrated ammonium hydroxide solution.

  • Slowly add propylene carbonate to the ammonium hydroxide solution while stirring. Maintain the temperature of the reaction mixture below 50°C, ideally between 40°C and 50°C. The molar ratio of ammonia to propylene carbonate should be greater than one.

  • After the addition is complete, continue stirring the reaction mixture at 40-45°C for a period to ensure the reaction goes to completion.

  • Remove unreacted ammonia and water by vacuum evaporation.

  • Fractionally distill the resulting residue under vacuum to isolate the hydroxypropyl carbamate.

Visualizations

Experimental Workflow for Hydroxypropyl Carbamate Synthesis

The following diagram illustrates the key steps in the synthesis of hydroxypropyl carbamate from propylene carbonate and ammonia, as described in the experimental protocol.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification Propylene_Carbonate Propylene Carbonate Reaction_Vessel Reaction Vessel (Stirring, <50°C) Propylene_Carbonate->Reaction_Vessel Ammonia Concentrated Ammonium Hydroxide Ammonia->Reaction_Vessel Vacuum_Evaporation Vacuum Evaporation Reaction_Vessel->Vacuum_Evaporation Remove H₂O & excess NH₃ Fractional_Distillation Fractional Distillation Vacuum_Evaporation->Fractional_Distillation Residue Product Hydroxypropyl Carbamate Fractional_Distillation->Product

Caption: Synthesis of Hydroxypropyl Carbamate Workflow.

Conceptual Signaling Pathway: Carbamate Prodrug Activation

Hydroxypropyl carbamates can be utilized as linkers in prodrug design. The following diagram illustrates a conceptual pathway for the enzymatic release of an active drug from a carbamate-linked prodrug.

G Prodrug Carbamate Prodrug (Inactive) Enzyme Esterase / Amidase Prodrug->Enzyme Enzymatic Cleavage Intermediate Unstable Intermediate Enzyme->Intermediate Active_Drug Active Drug Intermediate->Active_Drug Spontaneous Decomposition Linker_Fragment Linker Fragment (e.g., Hydroxypropylamine) Intermediate->Linker_Fragment CO2 CO₂ Intermediate->CO2

References

Methodological & Application

Application Notes and Protocols: Ethyl (2-hydroxypropyl)carbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of ethyl (2-hydroxypropyl)carbamate in organic synthesis. This document includes detailed experimental protocols, data summaries, and visualizations to facilitate its use in research and development.

Introduction

This compound is a bifunctional organic molecule containing a primary or secondary alcohol and a carbamate functional group. This structure makes it a versatile building block for the synthesis of a variety of more complex molecules, including heterocycles, polymers, and potential pharmaceutical intermediates. The presence of both a nucleophilic hydroxyl group and a carbamate moiety allows for a range of chemical transformations. While direct literature on the extensive applications of this specific molecule is limited, its utility can be inferred from the well-established chemistry of hydroxyalkyl carbamates and N-unsubstituted carbamates.

Synthesis of this compound

The synthesis of this compound can be achieved through several plausible routes. A prevalent method for the synthesis of related β-hydroxyalkyl carbamates involves the ring-opening of cyclic carbonates with amines. An analogous reaction for the N-unsubstituted parent compound, 2-hydroxypropyl carbamate, involves the reaction of propylene carbonate with ammonia. A similar strategy can be employed using ethylamine.

Proposed Synthetic Protocol: Ring-Opening of Propylene Carbonate with Ethylamine

This protocol is adapted from procedures for the synthesis of similar hydroxyalkyl carbamates.

Reaction Scheme:

G reagents Propylene Carbonate product This compound (Mixture of isomers) reagents->product Solvent (e.g., MeOH, EtOH, or neat) Room Temp. to Reflux reactant2 Ethylamine reactant2->product

Caption: Synthesis of this compound.

Materials:

  • Propylene carbonate

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a condensed gas)

  • Methanol (or other suitable solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propylene carbonate (1.0 eq.).

  • Add a solution of ethylamine (1.0 - 1.2 eq.) in a suitable solvent (e.g., methanol or ethanol). Alternatively, the reaction can be run neat.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product will likely be a mixture of the two constitutional isomers (primary and secondary alcohol). Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

  • Combine the fractions containing the product and remove the solvent to yield this compound as a viscous oil or a low-melting solid.

Note: The reaction of propylene carbonate with ammonia to form 2-hydroxypropyl carbamate has been reported to proceed in methanol at 25°C, yielding a mixture of the primary and secondary alcohol isomers[1]. A similar outcome is expected for the reaction with ethylamine.

Potential Applications in Organic Synthesis

This compound serves as a versatile intermediate for various synthetic transformations.

Synthesis of 5-Methyl-2-oxazolidinone

One of the primary applications of β-hydroxyalkyl carbamates is their cyclization to form 2-oxazolidinones, which are important heterocyclic scaffolds in medicinal chemistry and can also serve as chiral auxiliaries in asymmetric synthesis.[2][3]

Reaction Scheme:

G start This compound product 5-Methyl-2-oxazolidinone start->product Base or Heat byproduct Ethanol

Caption: Cyclization to 5-Methyl-2-oxazolidinone.

Experimental Protocol (General):

  • In a round-bottom flask, dissolve this compound in a suitable high-boiling solvent (e.g., toluene or xylene).

  • Add a catalytic amount of a base (e.g., sodium methoxide, potassium carbonate) or an acid catalyst.

  • Heat the mixture to reflux, and if applicable, use a Dean-Stark apparatus to remove the ethanol byproduct.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting 5-methyl-2-oxazolidinone by crystallization or column chromatography.

A related process for preparing 2-oxazolidinones involves contacting a 2-hydroxyalkyl carbamate with an alkylene oxide or carbonate in the presence of a catalyst.[4]

Precursor for Carbamate-Functionalized Polymers

The hydroxyl group of this compound can be functionalized, for example, by esterification with acrylic acid or methacrylic acid, to produce monomers for polymerization. The resulting polymers will have pendant carbamate groups which can be utilized for cross-linking or further functionalization. For instance, hydroxypropyl carbamate acrylate has been used in clearcoat systems for the automotive industry and shows potential in adhesives.[5]

Workflow for Polymer Precursor Synthesis:

G start This compound step1 Esterification with (Meth)acryloyl Chloride or (Meth)acrylic Anhydride start->step1 intermediate Ethyl (2-(meth)acryloyloxypropyl)carbamate step1->intermediate step2 Polymerization intermediate->step2 product Carbamate-Functionalized Polymer step2->product

Caption: Synthesis of carbamate-functionalized polymers.

Participation in Transcarbamoylation Reactions

N-unsubstituted carbamates can undergo transcarbamoylation reactions with amines or alcohols, which is a valuable transformation in polymer chemistry for the synthesis and recycling of polyurethanes.[6][7][8] this compound could potentially serve as a carbamoylating agent under appropriate catalytic conditions.

N-Functionalization of the Carbamate Moiety

The N-H bond of the carbamate can be subjected to various reactions, such as alkylation or arylation, to introduce further diversity.[9] This allows for the synthesis of a wide range of N-substituted 2-hydroxypropyl carbamates, which can be valuable intermediates in drug discovery.

Quantitative Data Summary

ReactionSubstrateReagentsConditionsProductYield (%)Reference
Carbamate SynthesisPropylene CarbonateAmmoniaMethanol, 25°C, 4h2-Hydroxypropyl carbamate>98% conversion[1]
Cyclization2-Hydroxyethyl carbamateEthylene oxide, K₂CO₃110°C2-OxazolidinoneHigh[4]
N-AlkylationMethyl carbamateAlkyl halide, Cs₂CO₃, TBAIDMF, rtN-Alkyl methyl carbamate85-98%[9]

Conclusion

This compound is a promising building block in organic synthesis, offering multiple avenues for the creation of diverse and complex molecules. Its synthesis from readily available starting materials like propylene carbonate and ethylamine is expected to be straightforward. The key applications lie in its conversion to valuable heterocyclic structures like 2-oxazolidinones and its use as a monomer for functional polymers. Further research into the specific reactivity and applications of this compound is warranted to fully exploit its synthetic potential.

References

Application Notes and Protocols: Ethyl (2-hydroxypropyl)carbamate as a Novel Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the intricate processes of drug development and peptide chemistry, the selective protection and deprotection of functional groups are of paramount importance. Carbamates are a cornerstone of amine protection strategies, offering a balance of stability and controlled cleavage. While well-established carbamate protecting groups like Boc and Cbz are widely utilized, the exploration of novel carbamates with unique properties continues to be an active area of research.

This document outlines the potential application of ethyl (2-hydroxypropyl)carbamate as a protecting group for primary and secondary amines. The presence of a hydroxyl group in the carbamate moiety offers a potential handle for modifying solubility or for intramolecular cyclization-based deprotection strategies. These notes provide hypothesized protocols for its introduction, stability profile, and removal, based on established principles of carbamate chemistry.

Data Presentation

The following tables summarize the expected quantitative data for the application of this compound as a protecting group. These values are extrapolated from data for analogous carbamate protecting groups and should be optimized for specific substrates.

Table 1: Typical Reaction Conditions for Amine Protection

ParameterConditionExpected Yield (%)
Method A: Using Ethyl (2-hydroxypropyl)chloroformate
Reactant Ratio (Amine:Chloroformate)1 : 1.185-95
BasePyridine, Triethylamine, or NaHCO₃
SolventDichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature (°C)0 to room temperature
Reaction Time (h)2-6
Method B: From Propylene Carbonate
Reactant Ratio (Amine:Propylene Carbonate)1 : 1.280-90
CatalystLewis Acid (e.g., Zn(OAc)₂) or strong base
SolventAcetonitrile or neat
Temperature (°C)80-120
Reaction Time (h)12-24

Table 2: Stability Profile of N-Ethyl(2-hydroxypropyl)carbamoyl Group

Reagent/ConditionStability
Acidic Conditions
1 M HCl (aq)Moderate
Trifluoroacetic acid (TFA)Labile
Basic Conditions
1 M NaOH (aq)Stable
PiperidineStable
Nucleophilic Conditions
HydrazineStable
ThiolatesPotentially Labile
Reductive Conditions
H₂, Pd/CStable
Oxidative Conditions
m-CPBAStable

Table 3: Deprotection Conditions

MethodReagentSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Acidic Cleavage Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room temperature1-390-98
Base-Induced Cyclization Sodium Hydride (NaH)Tetrahydrofuran (THF)0 to room temperature2-485-95
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄N,N-Dimethylacetamide (DMAc)7512-2480-90

Experimental Protocols

Protocol 1: Synthesis of Ethyl (2-hydroxypropyl)chloroformate

This protocol describes the synthesis of the activated protecting group reagent.

Materials:

  • 1,2-Propylene glycol

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Anhydrous diethyl ether or dichloromethane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 1,2-propylene glycol (1.0 eq) in anhydrous diethyl ether at 0 °C.

  • Slowly add a solution of phosgene (1.1 eq) in the same solvent to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent and excess phosgene under reduced pressure to yield the crude ethyl (2-hydroxypropyl)chloroformate.

  • The product can be purified by vacuum distillation, though it is often used crude in the subsequent protection step.

Protocol 2: Protection of a Primary Amine

Method A: Using Ethyl (2-hydroxypropyl)chloroformate

Materials:

  • Amine substrate

  • Ethyl (2-hydroxypropyl)chloroformate

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amine substrate (1.0 eq) and pyridine (1.2 eq) in DCM at 0 °C.

  • Slowly add a solution of ethyl (2-hydroxypropyl)chloroformate (1.1 eq) in DCM.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-protected amine by silica gel column chromatography.

Method B: Direct Reaction with Propylene Carbonate

Materials:

  • Amine substrate

  • Propylene carbonate

  • Zinc acetate (optional catalyst)

  • Acetonitrile

Procedure:

  • Combine the amine substrate (1.0 eq), propylene carbonate (1.2 eq), and zinc acetate (0.1 eq) in acetonitrile.

  • Heat the mixture to reflux (approximately 82 °C) and stir for 18 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any unreacted propylene carbonate and catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Protocol 3: Deprotection of the N-Ethyl(2-hydroxypropyl)carbamoyl Group

Method A: Acidic Cleavage

Materials:

  • N-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-protected amine (1.0 eq) in DCM.

  • Add TFA (10-50% v/v) to the solution at room temperature.

  • Stir the mixture for 1-3 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

  • The resulting amine salt can be neutralized with a mild base.

Method B: Base-Induced Cyclization

This method is hypothesized to proceed via intramolecular cyclization to form a cyclic carbamate and release the free amine.

Materials:

  • N-protected amine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Suspend NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • Slowly add a solution of the N-protected amine (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the deprotected amine by column chromatography.

Visualizations

The following diagrams illustrate the proposed chemical pathways.

Protection_Method_A Amine R-NH₂ ProtectedAmine N-Protected Amine Amine->ProtectedAmine + Chloroformate Chloroformate Ethyl (2-hydroxypropyl)chloroformate Base Pyridine Base->ProtectedAmine Byproduct Pyridine·HCl

Caption: Amine protection using ethyl (2-hydroxypropyl)chloroformate.

Protection_Method_B Amine R-NH₂ ProtectedAmine N-Protected Amine Amine->ProtectedAmine + Propylene Carbonate PropyleneCarbonate Propylene Carbonate Catalyst Catalyst Catalyst->ProtectedAmine

Caption: Amine protection via reaction with propylene carbonate.

Deprotection_Pathways ProtectedAmine N-Protected Amine AcidCleavage Acidic Cleavage (TFA) ProtectedAmine->AcidCleavage BaseCyclization Base-Induced Cyclization (NaH) ProtectedAmine->BaseCyclization FreeAmine1 R-NH₃⁺ TFA⁻ AcidCleavage->FreeAmine1 FreeAmine2 R-NH₂ BaseCyclization->FreeAmine2 CyclicCarbamate Cyclic Carbamate BaseCyclization->CyclicCarbamate

Caption: Proposed deprotection pathways for the N-ethyl(2-hydroxypropyl)carbamoyl group.

Disclaimer

The protocols and data presented herein are based on established chemical principles and analogies to other carbamate protecting groups. The use of this compound as a protecting group is a novel concept and has not been extensively reported in the peer-reviewed literature. Therefore, all procedures should be considered hypothetical and require thorough experimental validation and optimization for any specific application. Standard laboratory safety precautions should be strictly followed when handling all chemicals.

Application Notes and Protocols: Ethyl (2-Hydroxypropyl)carbamate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of ethyl (2-hydroxypropyl)carbamate and related hydroxyalkyl carbamates in polymer chemistry. The information compiled offers insights into their synthesis, applications in coatings, adhesives, and potential in biomedical fields, alongside detailed experimental protocols.

Introduction

This compound belongs to the class of hydroxyalkyl carbamates, which are versatile monomers and intermediates in the synthesis of a wide range of polymers. It is crucial to distinguish this compound from ethyl carbamate (also known as urethane), a known carcinogen that is not a component of polyurethanes.[1][2][3] The presence of both a hydroxyl (-OH) group and a carbamate (-NHCOO-) group in hydroxyalkyl carbamates allows for diverse polymerization and crosslinking chemistries, leading to materials with tailored properties such as enhanced adhesion, durability, and biocompatibility.

These monomers are particularly valuable in the formulation of polyurethanes, polyacrylates, and other functional polymers used in advanced coatings, adhesives, and potentially in biomedical applications. The hydroxyl group provides a reactive site for isocyanates to form urethane linkages or can be esterified with monomers like (meth)acrylic acid to create polymerizable derivatives. The carbamate functionality can participate in crosslinking reactions and improve adhesion to various substrates.

Application Notes

Intermediate for Polyurethane and Polyacrylate Resins

Hydroxypropyl carbamate serves as a key intermediate for the synthesis of polyacrylate and polyurethane (PU) resins.[4] These resins can be further crosslinked to produce high-performance coatings and adhesives. The dual functionality of the molecule is pivotal; the hydroxyl group can react with diisocyanates to form the backbone of polyurethanes, while the carbamate group can be utilized for subsequent crosslinking reactions, often with melamine-formaldehyde resins in thermal curing systems.

Advanced Coatings and Adhesives

A prominent application of hydroxyalkyl carbamates is in the formulation of advanced coatings, particularly for the automotive industry. For instance, hydroxypropyl carbamate acrylate (HPCA), a derivative, allows for the incorporation of crosslinkable carbamate units into a polymer in a single step.[5] This has been successfully employed in clearcoat systems, where one-component coatings formulated with HPCA exhibit performance levels comparable to two-component systems in terms of weather and scratch resistance.[5] Such one-component systems are more user-friendly and cost-effective.[5] The free carbamate group can also positively influence both adhesion and cohesion, making it a valuable component for improving adhesive properties.[5]

Biomedical Applications and Drug Delivery

While specific studies on poly(this compound) for biomedical use are not widely documented, polymers with similar structures, such as poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), are well-established as biocompatible materials for drug delivery.[6] The hydroxyl groups in these polymers render them hydrophilic and non-toxic. By analogy, polymers derived from this compound could be explored for similar applications. For example, prazosin, an antihypertensive drug, has been successfully coupled to a polyglutamine backbone via a carbamate linkage to create a sustained-release drug delivery system.[7] This suggests that the carbamate moiety is suitable for conjugating therapeutic agents to a polymer backbone.

Functionalization of Polymers via Transcarbamoylation

Carbamate functionality can be introduced into existing hydroxyl-functional polymers through a process called "transcarbamoylation".[8] This reaction involves heating a hydroxyl-containing polymer (such as a hydroxyl-functional acrylic polymer) with a lower alkyl carbamate (e.g., methyl carbamate or ethyl carbamate) in the presence of a suitable catalyst.[8] This method provides a versatile route to modify the properties of existing polymers, imparting the benefits of carbamate functionality, such as improved crosslinking capabilities and adhesion.

Quantitative Data

The following tables summarize key quantitative data for relevant compounds.

Table 1: Physicochemical Properties of Hydroxypropyl Carbamate

PropertyValueReference
CAS Number69493-47-6[4]
Molecular FormulaC₄H₉NO₃[4]
Molecular Weight119.12 g/mol [4]

Table 2: Example of Hydroxyl Functional Acrylic Polymer Properties for Carbamate Functionalization

PropertyValue RangeReference
Number Average Molecular Weight ( g/mol )500 - 5000[8]
Hydroxyl Number (mg KOH/g)35 - 180[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxypropyl Carbamate Methacrylate

This protocol describes the synthesis of a polymerizable methacrylate monomer from 2-hydroxypropyl carbamate.[9]

Materials:

  • 2-hydroxypropyl carbamate (16.1 moles)

  • Distilled methacrylic anhydride (14.5 moles)

  • Anhydrous pyridine (83 g)

  • Methoxyhydroquinone (inhibitor, 4.2 g)

  • Saturated sodium carbonate solution

  • Distilled water

Equipment:

  • Five-liter, four-necked round-bottomed reaction flask

  • Thermometer

  • Condenser

  • Mechanical stirrer

  • Air sparger

  • Hot-water bath

Procedure:

  • Charge the reaction flask with 1920 g (16.1 moles) of 2-hydroxypropyl carbamate, 2236 g (14.5 moles) of distilled methacrylic anhydride, 83 g of anhydrous pyridine, and 4.2 g of methoxyhydroquinone.[9]

  • Begin stirring the reaction mixture and sparging with air.[9]

  • Slowly heat the mixture to 65°C using a hot-water bath and maintain this temperature.[9]

  • Monitor the reaction progress until the concentration of methacrylic anhydride decreases to less than 1.5% by weight.[9]

  • Wash the resulting product with a saturated solution of sodium carbonate. Allow the layers to separate and remove the aqueous layer by decantation.[9]

  • Repeat the washing procedure two more times to neutralize all methacrylic acid.[9]

  • Wash the resulting solid product twice with a total of two gallons of distilled water. For each wash, melt the solids by heating the wash water to 50°C, stir thoroughly, allow the phases to separate, and decant the aqueous layer before the product resolidifies.[9]

  • Dry the wet product overnight in a hood to yield anhydrous 2-hydroxypropyl carbamate methacrylate.[9]

Protocol 2: General Procedure for Free Radical Polymerization of a Carbamate-Functional Methacrylate

This protocol provides a general method for the polymerization of a monomer such as 2-hydroxypropyl carbamate methacrylate.

Materials:

  • 2-Hydroxypropyl carbamate methacrylate

  • AIBN (Azobisisobutyronitrile) or other suitable free-radical initiator

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Precipitating solvent (e.g., hexane, methanol, or diethyl ether)

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Nitrogen or argon inlet

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolve the desired amount of 2-hydroxypropyl carbamate methacrylate in the chosen anhydrous solvent in the reaction flask.

  • Add the free-radical initiator (typically 0.1-1.0 mol% relative to the monomer).

  • De-gas the solution by bubbling with nitrogen or argon for 20-30 minutes, or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-70°C for AIBN) under an inert atmosphere.

  • Allow the polymerization to proceed for the desired time (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a stirred excess of the precipitating solvent.

  • Collect the polymer by filtration and wash with fresh precipitating solvent.

  • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 40-60°C) until a constant weight is achieved.

Visualizations

Synthesis_of_2_Hydroxypropyl_Carbamate_Methacrylate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_hydroxypropyl_carbamate 2-Hydroxypropyl Carbamate reaction_center 2_hydroxypropyl_carbamate->reaction_center + methacrylic_anhydride Methacrylic Anhydride methacrylic_anhydride->reaction_center + conditions Pyridine (catalyst) 65°C, Air sparging Methoxyhydroquinone (inhibitor) conditions->reaction_center product 2-Hydroxypropyl Carbamate Methacrylate byproduct Methacrylic Acid reaction_center->product reaction_center->byproduct

Caption: Synthesis of 2-Hydroxypropyl Carbamate Methacrylate.

Polyurethane_Formation cluster_monomers Monomers diisocyanate Diisocyanate (R'-(NCO)₂) polymerization Polyaddition Reaction diisocyanate->polymerization hp_carbamate Hydroxypropyl Carbamate Derivative (HO-R-NHCOO-R'') hp_carbamate->polymerization polyurethane Polyurethane (-[O-R-NHCOO-R''-NHCOO-R']n-) polymerization->polyurethane

Caption: General formation of a polyurethane.

Transcarbamoylation_Workflow start Start: Hydroxyl- Functional Polymer reactants Add Lower Alkyl Carbamate (e.g., Ethyl Carbamate) and Catalyst start->reactants reaction Heat Reaction Mixture (Transcarbamoylation) reactants->reaction product Result: Carbamate- Functional Polymer reaction->product byproduct Byproduct: Alcohol reaction->byproduct

Caption: Workflow for transcarbamoylation.

References

experimental protocol for the synthesis of ethyl (2-hydroxypropyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of Ethyl (2-Hydroxypropyl)carbamate

Introduction

This compound is a valuable chemical intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty polymers. Its structure combines a carbamate functional group with a secondary alcohol, offering multiple points for further chemical modification. This document provides a detailed via the reaction of 1-amino-2-propanol with ethyl chloroformate. This method is a common and effective way to introduce the ethyl carbamate moiety onto a primary amine. The protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of ethyl chloroformate with 1-amino-2-propanol. An acid scavenger, such as triethylamine, is used to neutralize the hydrochloric acid byproduct.

Chemical Equation:

Experimental Protocol

Materials and Equipment
  • Reagents:

    • 1-Amino-2-propanol (≥98%)

    • Ethyl chloroformate (≥99%)

    • Triethylamine (≥99%)

    • Dichloromethane (DCM, anhydrous, ≥99.8%)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Ice bath

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-amino-2-propanol (7.51 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

    • Add triethylamine (11.1 g, 0.11 mol) to the flask.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Ethyl Chloroformate:

    • Dissolve ethyl chloroformate (10.85 g, 0.1 mol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel.

    • Add the ethyl chloroformate solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, maintaining the internal temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up and Isolation:

    • Quench the reaction by adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

  • Purification (Optional):

    • If necessary, the crude product can be further purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValue
Reactants
1-Amino-2-propanol7.51 g (0.1 mol)
Ethyl Chloroformate10.85 g (0.1 mol)
Triethylamine11.1 g (0.11 mol)
Product
Theoretical Yield14.72 g
Actual Yield (Crude)13.54 g
Reaction Yield92%
Purity (by ¹H NMR)>95%
Physical Appearance
FormColorless to pale yellow viscous oil

Visualizations

Experimental Workflow

experimental_workflow start Start reactants 1. Combine 1-Amino-2-propanol, Triethylamine, and DCM in Flask start->reactants cooling 2. Cool to 0 °C reactants->cooling addition 3. Add Ethyl Chloroformate Dropwise (0-5 °C) cooling->addition reaction 4. Stir at Room Temperature for 2 hours addition->reaction workup 5. Aqueous Work-up (H₂O, NaHCO₃, Brine) reaction->workup drying 6. Dry Organic Layer (MgSO₄) workup->drying concentration 7. Concentrate in vacuo drying->concentration product This compound concentration->product

Caption: Synthesis workflow for this compound.

Signaling Pathway (General Carbamate Formation)

The following diagram illustrates the general signaling pathway for the formation of a carbamate from an amine and a chloroformate.

signaling_pathway amine Primary Amine (R-NH₂) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack chloroformate Ethyl Chloroformate (Cl-CO-OEt) chloroformate->intermediate carbamate Carbamate Product (R-NH-CO-OEt) intermediate->carbamate Collapse & Cl⁻ elimination hcl HCl intermediate->hcl salt Et₃N·HCl hcl->salt base Base (Et₃N) base->salt Neutralization

Caption: General mechanism of carbamate formation.

Application Notes and Protocols for the Analytical Detection of Ethyl (2-hydroxypropyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical detection of ethyl (2-hydroxypropyl)carbamate. Due to the limited availability of specific validated methods for this particular analyte, the following protocols are based on established and robust methods for the analysis of structurally related carbamates, such as ethyl carbamate and various carbamate pesticides. These methods are intended as a starting point and will require validation for the specific matrix and concentration range of interest.

Introduction

This compound is an organic compound containing a carbamate functional group. While not as widely studied as ethyl carbamate, a known probable human carcinogen found in fermented foods and alcoholic beverages, the analysis of hydroxylated carbamates is of interest in various fields, including pharmaceutical development, toxicology, and food safety, as they can be metabolites or degradation products of other compounds. The primary analytical techniques for the determination of carbamates are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both offering high sensitivity and selectivity.

Analytical Methods

Two primary methods are proposed for the sensitive and selective detection of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the analysis of volatile and semi-volatile compounds. Derivatization may be required for polar analytes like this compound to improve volatility and chromatographic performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An increasingly popular method for the analysis of a wide range of compounds, including those that are thermally labile or non-volatile.[1] This technique generally does not require derivatization and offers excellent sensitivity and specificity.

Quantitative Data Summary

ParameterGC-MS (for related carbamates)LC-MS/MS (for related carbamates)Reference
Limit of Detection (LOD) 0.5 - 5 µg/kg0.1 - 2.0 µg/kg[2][3]
Limit of Quantification (LOQ) 1.5 - 15 µg/kg0.5 - 5.0 µg/kg[2]
**Linearity (R²) **> 0.995> 0.995[2]
Recovery 80 - 110%85 - 115%[2][4]
Precision (RSD) < 15%< 10%[2][4]

Experimental Protocols

GC-MS Method Protocol (Proposed)

This protocol outlines a general procedure for the analysis of this compound using GC-MS, including an optional derivatization step.

a. Sample Preparation (Solid-Phase Extraction)

  • Homogenization: Homogenize solid samples with water to create a slurry. For liquid samples, use an appropriate volume directly.

  • Internal Standard: Spike the sample with a suitable internal standard (e.g., a deuterated analog of the analyte or a structurally similar carbamate not present in the sample).

  • Extraction:

    • For aqueous samples, pass the sample through a solid-phase extraction (SPE) cartridge (e.g., C18 or a specific carbamate analysis cartridge).

    • Wash the cartridge with water to remove polar interferences.

    • Elute the analyte and internal standard with an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate).

b. Derivatization (Optional, for improved volatility)

  • To the reconstituted sample, add a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Cap the vial and heat at 60-70°C for 30 minutes.

  • Cool to room temperature before injection.

c. GC-MS Parameters

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL (splitless).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 7000D MS/MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Note: The specific ions to monitor for this compound would need to be determined by analyzing a standard of the pure compound. Predicted ions could include fragments resulting from the loss of water, the propyl group, and the ethyl group.

LC-MS/MS Method Protocol (Proposed)

This protocol is generally preferred for carbamates due to their thermal lability.[1]

a. Sample Preparation (QuEChERS-style)

  • Homogenization: Weigh 5-10 g of a homogenized sample into a 50 mL centrifuge tube. For liquid samples, use 5-10 mL.

  • Internal Standard: Add a suitable internal standard.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer to a dSPE tube containing MgSO₄ and PSA (primary secondary amine) sorbent.

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Take the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.

b. LC-MS/MS Parameters

  • Liquid Chromatograph: Shimadzu LCMS-8045 or equivalent.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient:

    • Start at 5% B, hold for 1 min.

    • Linear gradient to 95% B over 8 min.

    • Hold at 95% B for 2 min.

    • Return to 5% B and re-equilibrate for 3 min.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Note: Precursor and product ions for this compound must be determined by infusing a standard solution. The precursor ion would likely be [M+H]⁺ or [M+Na]⁺. Product ions would result from fragmentation of the parent molecule.

Visualizations

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Extraction (SPE or QuEChERS) Spike->Extract Cleanup Cleanup (dSPE) Extract->Cleanup Concentrate Concentration & Reconstitution Cleanup->Concentrate LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS GCMS GC-MS Analysis Concentrate->GCMS DataAcq Data Acquisition GCMS->DataAcq LCMSMS->DataAcq Quant Quantification DataAcq->Quant Report Reporting Quant->Report

Caption: General workflow for the analysis of this compound.

Comparison of Analytical Methods

cluster_gcms GC-MS cluster_lcmsms LC-MS/MS Analyte This compound GCMS_adv Advantages: - High resolution - Established libraries Analyte->GCMS_adv GCMS_disadv Disadvantages: - Requires volatility - Potential thermal degradation - May need derivatization Analyte->GCMS_disadv LCMSMS_adv Advantages: - High sensitivity & specificity - No derivatization needed - Suitable for polar & non-volatile compounds Analyte->LCMSMS_adv LCMSMS_disadv Disadvantages: - Matrix effects can be significant - Higher initial instrument cost Analyte->LCMSMS_disadv

Caption: Comparison of GC-MS and LC-MS/MS for carbamate analysis.

References

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl (2-Hydroxypropyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of ethyl (2-hydroxypropyl)carbamate, a valuable intermediate in pharmaceutical and materials science applications. The synthesis is based on the reaction of propylene carbonate with ammonia, a cost-effective and scalable method. This application note includes a detailed experimental protocol, purification methods, and characterization data. Additionally, a potential biological signaling pathway associated with the neuroprotective effects of carbamates is illustrated.

Introduction

This compound and its analogs are important building blocks in organic synthesis. The presence of both a carbamate and a hydroxyl functional group allows for further chemical modifications, making them versatile intermediates in the development of various bioactive molecules and polymers. The carbamate moiety is a key structural feature in numerous therapeutic agents, contributing to their biological activity and pharmacokinetic properties. This document outlines a robust and scalable method for the synthesis of the closely related and representative compound, 2-hydroxypropyl carbamate.

Data Presentation

Table 1: Physicochemical Properties of 2-Hydroxypropyl Carbamate

PropertyValueReference
Molecular FormulaC₄H₉NO₃LookChem
Molecular Weight119.12 g/mol LookChem
Boiling Point294.5 °C at 760 mmHgLookChem
Density1.195 g/cm³LookChem
Flash Point131.9 °CLookChem
XLogP3-0.8LookChem

Table 2: Expected Spectroscopic Data for 2-Hydroxypropyl Carbamate (Reference: tert-butyl N-(2-hydroxypropyl)carbamate)

SpectroscopyExpected Peaks/Signals
¹H NMR Signals corresponding to the methyl, methylene, and methine protons of the hydroxypropyl group, as well as a broad singlet for the amine protons of the carbamate.
¹³C NMR Resonances for the methyl, methylene, and methine carbons of the hydroxypropyl group, and a characteristic signal for the carbonyl carbon of the carbamate group.
IR (Infrared) Characteristic absorption bands for N-H stretching (carbamate), C=O stretching (carbamate), and O-H stretching (hydroxyl).
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

Scale-Up Synthesis of 2-Hydroxypropyl Carbamate

This protocol is adapted from a patented industrial process for the synthesis of hydroxyalkyl carbamates.

Materials:

  • Propylene carbonate (1,2-Propylencarbonat)

  • Liquid ammonia (NH₃)

  • Methanol (optional, as a solvent)

  • Autoclave reactor (e.g., 1.5 Liter) equipped with a stirrer, temperature and pressure controls.

Procedure:

  • Charge the 1.5 Liter autoclave with 1224 g of 1,2-propylene carbonate.

  • Seal the reactor and carefully add 360 ml of liquid ammonia.

  • Heat the reaction mixture to 85°C with constant stirring.

  • Maintain the reaction at 85°C for 4.5 hours. The pressure will be in the range of 15–25 bar.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess ammonia into a suitable scrubbing system (e.g., a trap containing dilute acid).

  • Remove the remaining traces of ammonia under vacuum.

  • The resulting product is a mixture of 2-hydroxypropyl carbamate isomers.

Purification Protocol (Scale-Up)

For large-scale purification, crystallization is a preferred method.

Materials:

  • Crude 2-hydroxypropyl carbamate

  • Ethyl acetate

  • Hexane

  • Large crystallization vessel with a stirrer and temperature control

Procedure:

  • Dissolve the crude 2-hydroxypropyl carbamate in a minimal amount of warm ethyl acetate.

  • Once fully dissolved, slowly add hexane with stirring until the solution becomes cloudy.

  • Cool the mixture slowly to 0-5°C to induce crystallization.

  • Maintain the temperature for several hours to allow for complete crystal formation.

  • Isolate the crystals by filtration using a Büchner funnel.

  • Wash the crystals with a cold mixture of ethyl acetate and hexane.

  • Dry the purified crystals under vacuum to remove residual solvents.

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis charge_reagents Charge Propylene Carbonate and Liquid Ammonia reaction Reaction at 85°C and 15-25 bar for 4.5h charge_reagents->reaction workup Cooling, Venting, and Vacuum Removal of NH3 reaction->workup dissolution Dissolve Crude Product in Ethyl Acetate workup->dissolution Crude Product crystallization Induce Crystallization with Hexane and Cooling dissolution->crystallization filtration Isolate Crystals by Filtration crystallization->filtration drying Dry Under Vacuum filtration->drying nmr NMR Spectroscopy drying->nmr ir IR Spectroscopy drying->ir ms Mass Spectrometry drying->ms

Caption: Workflow for the scale-up synthesis and purification of 2-hydroxypropyl carbamate.

Potential Signaling Pathway: Neuroprotection via Bcl-2 Regulation

Aromatic carbamates have been shown to exert neuroprotective effects by modulating the Bcl-2 family of proteins, which are key regulators of apoptosis (programmed cell death). This diagram illustrates a simplified hypothetical pathway.

G Simplified Bcl-2 Pathway cluster_cell Neuronal Cell carbamate Hydroxypropyl Carbamate bcl2 Bcl-2 (Anti-apoptotic) carbamate->bcl2 Upregulates bax Bax (Pro-apoptotic) bcl2->bax apoptosis Apoptosis bcl2->apoptosis Inhibits bax->apoptosis Promotes neuroprotection Neuroprotection

Caption: Carbamates may promote neuroprotection by upregulating the anti-apoptotic protein Bcl-2.

The Use of Ethyl (2-hydroxypropyl)carbamate as a Derivatizing Agent: A Review of Available Information and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The request to create detailed application notes and protocols for the use of ethyl (2-hydroxypropyl)carbamate as a derivatizing agent has been thoroughly investigated. Extensive searches of scientific literature and chemical databases did not yield any documented applications of this compound for the derivatization of analytes for chromatographic or other analytical techniques. The available information on this specific compound is limited, and it is not recognized as a reagent for chemical derivatization in analytical chemistry.

The search results did, however, provide extensive information on two related topics:

  • The derivatization of ethyl carbamate (a different, well-known carcinogenic compound) for the purpose of its own analysis in food and beverages.

  • The use of other, activated carbamate-containing reagents for the derivatization of various analytes, most notably amino acids and peptides.

This document will therefore provide a detailed overview of the established use of a prominent carbamate-based derivatizing agent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) , as a representative example of how carbamates are employed in analytical derivatization. This will serve as a valuable resource for researchers interested in the broader application of carbamate chemistry in analytical sciences.

Application Note: Derivatization of Amino Acids with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) for HPLC-Fluorescence and Mass Spectrometry Analysis

Principle and Applications

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a highly reactive reagent used for the pre-column derivatization of primary and secondary amines, particularly amino acids. The reagent reacts with the amine group of the analyte to form a stable, fluorescent urea derivative. This derivatization enhances the detectability of the amino acids by introducing a highly fluorescent quinoline group, making them suitable for analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[1][2] Furthermore, the derivatization improves chromatographic separation and can enhance ionization efficiency in mass spectrometry (MS) detection.[3][4]

Key Applications:

  • Amino acid composition analysis of protein hydrolysates.[1]

  • Metabolomic studies involving the quantification of free amino acids in biological samples.[2]

  • Peptide mapping and analysis.[3][4]

  • Quality control of pharmaceutical products, including complex drug mixtures.[3]

Reaction Mechanism

The derivatization reaction involves the nucleophilic attack of the amino group of the analyte on the carbonyl carbon of the N-hydroxysuccinimidyl (NHS) ester of the AQC reagent. This results in the formation of a stable urea linkage and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a buffered aqueous solution at a slightly alkaline pH.

G cluster_reactants Reactants cluster_products Products AQC AQC Reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) Derivative Fluorescent AQC-Amino Acid Derivative (Stable Urea) AQC->Derivative reacts with NHS N-hydroxysuccinimide (Byproduct) AQC->NHS releases AminoAcid Amino Acid (R-NH2) AminoAcid->Derivative

Caption: Reaction of AQC with an amino acid.

Quantitative Data Summary

The following table summarizes typical performance data for the derivatization of amino acids with AQC followed by HPLC analysis.

ParameterTypical Value/RangeReference
Linearity (R²) for amino acids > 0.995[1]
Limit of Detection (LOD) 40 fmol (for Phenylalanine) to 800 fmol (for Cystine)[1]
Limit of Quantification (LOQ) Typically in the low pmol to high fmol range[1]
Reproducibility (RSD) < 9% for replicate derivatizations[2]
Recovery Generally high, but can be matrix-dependent-
Derivatization Time Rapid, typically 10-20 minutes at room temperature or slightly elevated temperature[1]
Derivative Stability Stable for several hours to days at 4°C[1]
Experimental Protocol: Derivatization of Amino Acid Hydrolysate with AQC

This protocol provides a general procedure for the derivatization of amino acids from a protein hydrolysate sample prior to RP-HPLC analysis.

Materials:

  • AQC Reagent Solution (e.g., 3 mg/mL in acetonitrile)

  • Borate Buffer (0.2 M, pH 8.8)

  • Amino Acid Standard Solution

  • Protein Hydrolysate Sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • Microcentrifuge tubes

Procedure:

  • Sample/Standard Preparation:

    • Reconstitute or dilute the dried protein hydrolysate sample or amino acid standard in 0.1 M HCl. A typical starting concentration is in the range of 100-500 pmol/µL.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix the following in order:

      • 70 µL of Borate Buffer (0.2 M, pH 8.8)

      • 10 µL of the amino acid standard or sample solution

      • 20 µL of the AQC Reagent Solution

    • Vortex the mixture immediately for 30 seconds.

  • Incubation:

    • Let the reaction mixture stand at room temperature for 1 minute.

    • Incubate the mixture in a heating block at 55°C for 10 minutes. This step ensures the hydrolysis of excess AQC reagent to 6-aminoquinoline (AMQ), which is less fluorescent and elutes separately from the derivatized amino acids.

  • Analysis:

    • After incubation, the sample is ready for injection into the HPLC system.

    • A typical injection volume is 5-10 µL.

Workflow Diagram:

G start Start: Amino Acid Sample (in 0.1 M HCl) add_buffer Add 70 µL Borate Buffer (pH 8.8) start->add_buffer add_sample Add 10 µL Sample/Standard add_buffer->add_sample add_aqc Add 20 µL AQC Reagent add_sample->add_aqc vortex Vortex Immediately add_aqc->vortex incubate_rt Incubate at Room Temp (1 min) vortex->incubate_rt incubate_heat Incubate at 55°C (10 min) incubate_rt->incubate_heat inject Inject into HPLC System incubate_heat->inject

Caption: AQC derivatization workflow.

Chromatographic Conditions (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Acetate-phosphate buffer

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 37°C

  • Fluorescence Detection: Excitation at 250 nm, Emission at 395 nm.[1]

Conclusion

While this compound is not a known derivatizing agent, the broader class of carbamate reagents plays a significant role in modern analytical chemistry. Activated carbamates like AQC offer a robust, sensitive, and reproducible method for the analysis of primary and secondary amines, which is of great importance to researchers, scientists, and drug development professionals. The provided application note and protocol for AQC derivatization serve as a practical guide to this established and valuable technique. Researchers seeking derivatization strategies for specific functional groups are encouraged to consult the extensive literature on established derivatizing agents.

References

Application Notes and Protocols: Reaction Kinetics of Ethyl (2-Hydroxypropyl)carbamate Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and kinetic analysis of ethyl (2-hydroxypropyl)carbamate, formed from the reaction of ethyl carbamate and propylene oxide. Due to the limited availability of direct kinetic data for this specific reaction, this note is based on established principles of epoxide chemistry and analogous reactions, particularly the N-alkylation of amines and amides. The protocols outlined herein provide a robust framework for researchers to study the reaction kinetics, optimize reaction conditions, and develop efficient synthetic routes.

Introduction

This compound is a functionalized carbamate with potential applications in organic synthesis and as a building block in the development of pharmaceutical agents. The formation of this compound involves the nucleophilic ring-opening of propylene oxide by ethyl carbamate. Understanding the reaction kinetics is crucial for controlling the reaction rate, optimizing yield, and minimizing side products. This document details the proposed reaction mechanism, a comprehensive experimental protocol for its synthesis and kinetic monitoring, and methods for data analysis.

Proposed Reaction Mechanism

The reaction of ethyl carbamate with propylene oxide is proposed to proceed via a base-catalyzed S(_N)2 mechanism. The carbamate nitrogen acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring.

  • Step 1: Deprotonation of Ethyl Carbamate: A base (e.g., a tertiary amine or an inorganic base like K(_2)CO(_3)) deprotonates the ethyl carbamate to form a more nucleophilic carbamate anion.

  • Step 2: Nucleophilic Attack: The carbamate anion attacks the less sterically hindered carbon of the propylene oxide ring, leading to the opening of the epoxide.

  • Step 3: Protonation: The resulting alkoxide is protonated by the conjugate acid of the base or during aqueous workup to yield the final product, this compound.

The overall reaction is as follows:

Ethyl Carbamate + Propylene Oxide --(Base Catalyst)--> this compound

Data Presentation: Hypothetical Kinetic Data

The following table summarizes hypothetical kinetic data for the formation of this compound, based on analogous reactions of primary amines with propylene oxide. It is assumed that the reaction follows second-order kinetics (first order with respect to both ethyl carbamate and propylene oxide).

ParameterValue (Hypothetical)Conditions
Rate Law Rate = k[Ethyl Carbamate][Propylene Oxide]Base-catalyzed, in an aprotic solvent (e.g., Acetonitrile)
Rate Constant (k) 2.5 x 10
4^{-4}−4
L mol
1^{-1}−1
s
1^{-1}−1
60 °C, Triethylamine catalyst (0.1 mol%)
Activation Energy (Ea) 65 kJ/molTemperature range: 40-80 °C
Reaction Order
- w.r.t. Ethyl Carbamate1
- w.r.t. Propylene Oxide1
Temperature Dependence Follows Arrhenius equation

Experimental Protocols

Synthesis of this compound

Materials:

  • Ethyl carbamate (99%)

  • Propylene oxide (99.5%)

  • Triethylamine (99.5%, dried over KOH)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Round-bottom flasks and condenser

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl carbamate (e.g., 0.1 mol) and anhydrous acetonitrile (100 mL).

  • Stir the mixture until the ethyl carbamate is fully dissolved.

  • Add triethylamine (0.01 mol) to the solution.

  • Slowly add propylene oxide (0.12 mol) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 24 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them via GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Kinetic Analysis of the Reaction

Objective: To determine the rate law and rate constant for the reaction.

Apparatus:

  • Jacketed glass reactor with temperature control

  • Autosampler for sample withdrawal

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of ethyl carbamate in anhydrous acetonitrile (e.g., 1 M).

    • Prepare a stock solution of propylene oxide in anhydrous acetonitrile (e.g., 1 M).

    • Prepare a stock solution of an internal standard (e.g., dodecane) in anhydrous acetonitrile.

  • Reaction Setup:

    • Equilibrate the jacketed reactor to the desired temperature (e.g., 60 °C).

    • Add a known volume of the ethyl carbamate stock solution and the internal standard solution to the reactor.

    • Add the catalyst (e.g., triethylamine).

    • Initiate the reaction by adding a known volume of the propylene oxide stock solution.

  • Data Collection:

    • Immediately start collecting samples at regular time intervals (e.g., every 30 minutes) using the autosampler.

    • Quench the reaction in each sample by adding it to a vial containing a small amount of a quenching agent (e.g., a dilute acid solution).

    • Analyze the quenched samples by GC-MS to determine the concentrations of ethyl carbamate and the product, this compound, relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of ethyl carbamate versus time.

    • To determine the reaction order with respect to each reactant, perform a series of experiments where the initial concentration of one reactant is varied while the other is kept in large excess (pseudo-first-order conditions).

    • Calculate the rate constant (k) from the slope of the integrated rate law plot that gives a straight line.

    • Repeat the experiment at different temperatures (e.g., 40, 50, 70, 80 °C) to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).

Mandatory Visualizations

Diagram 1: Proposed Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation EC Ethyl Carbamate EC_Anion Carbamate Anion EC->EC_Anion + B EC->EC_Anion Base Base (B) Conj_Acid Conjugate Acid (BH+) Base->Conj_Acid + H+ Alkoxide Alkoxide Intermediate EC_Anion->Alkoxide + Propylene Oxide EC_Anion->Alkoxide Conj_Acid->Base - H+ PO Propylene Oxide Product This compound Alkoxide->Product + BH+ Alkoxide->Product

Caption: Proposed base-catalyzed S(_N)2 mechanism for the formation of this compound.

Diagram 2: Experimental Workflow for Kinetic Analysis

KineticWorkflow Start Start: Prepare Stock Solutions (Reactants, Internal Standard, Catalyst) Setup Set up Jacketed Reactor at Desired Temperature Start->Setup Initiate Initiate Reaction by adding Propylene Oxide Setup->Initiate Sample Collect and Quench Samples at Timed Intervals Initiate->Sample Analyze Analyze Samples by GC-MS Sample->Analyze Data Plot Concentration vs. Time & Determine Reaction Order Analyze->Data Calculate Calculate Rate Constant (k) Data->Calculate Repeat Repeat at Different Temperatures Calculate->Repeat Repeat->Setup New Temperature Arrhenius Create Arrhenius Plot (ln(k) vs 1/T) Repeat->Arrhenius End Determine Activation Energy (Ea) Arrhenius->End

Caption: Workflow for the experimental determination of reaction kinetics.

Disclaimer: The kinetic data presented in this document is hypothetical and for illustrative purposes. Researchers should perform the described experiments to determine the actual kinetic parameters for the reaction of ethyl carbamate with propylene oxide under their specific conditions.

Troubleshooting & Optimization

Technical Support Center: Ethyl (2-hydroxypropyl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of ethyl (2-hydroxypropyl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?

A1: Low yields can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, low temperature, or poor mixing.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting materials are still present, consider extending the reaction time or gradually increasing the temperature. Ensure efficient stirring to promote contact between reactants.

  • Side Reactions:

    • Cause: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound. Common side reactions include the formation of a diol (propane-1,2-diol) from the hydrolysis of propylene oxide, or the double addition of the amine to ethyl chloroformate.

    • Solution: Carefully control the stoichiometry of the reactants. Slow, dropwise addition of the electrophile (e.g., ethyl chloroformate) at a low temperature can minimize side reactions. Using a non-aqueous solvent can prevent hydrolysis.

  • Decomposition of Product:

    • Cause: The carbamate product may be sensitive to high temperatures or acidic/basic conditions during workup and purification.

    • Solution: Maintain a neutral pH during the workup process. Use mild purification techniques like column chromatography with a suitable solvent system. Avoid excessive heating during solvent evaporation.

Q2: I am observing an impurity with a similar polarity to my product, making purification difficult. What could this impurity be and how can I remove it?

A2: A common impurity with similar polarity is the isomeric product, ethyl (1-hydroxybutan-2-yl)carbamate, if the starting material is 1-amino-2-propanol, or the corresponding regioisomer from the ring-opening of propylene oxide. Another possibility is the formation of a diol.

  • Identification: Characterize the impurity using spectroscopic methods such as 1H NMR and 13C NMR. The presence of characteristic peaks for a secondary alcohol or a diol can confirm its identity.

  • Removal:

    • Column Chromatography: Careful optimization of the solvent system for column chromatography can help separate isomers. A gradient elution might be necessary.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

    • Chemical Treatment: In some cases, selective chemical reactions can be used to remove impurities. For example, diols can sometimes be selectively reacted and then removed.

Q3: The reaction seems to be stalled and is not proceeding to completion. What steps can I take?

A3: A stalled reaction can be due to several factors:

  • Inactive Reagents:

    • Cause: One of the reagents may have degraded or is of poor quality. For example, ethyl chloroformate is sensitive to moisture.

    • Solution: Use freshly opened or purified reagents. Ensure that all glassware is dry and the reaction is performed under an inert atmosphere if necessary.

  • Catalyst Deactivation (if applicable):

    • Cause: If a catalyst is used, it may have been poisoned by impurities in the starting materials or solvent.

    • Solution: Purify the starting materials and solvent before use. Consider adding a fresh portion of the catalyst.

  • Insufficient Activation:

    • Cause: The reaction may require a higher temperature or the addition of an activating agent to proceed.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. In some cases, the addition of a base or a phase-transfer catalyst can accelerate the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: There are two primary synthetic routes:

  • Reaction of 1-Amino-2-propanol with Ethyl Chloroformate: This is a common method for forming carbamates. The amino group of 1-amino-2-propanol acts as a nucleophile and attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of the carbamate and hydrochloric acid, which is typically neutralized by a base.

  • Ring-opening of Propylene Oxide with Ethyl Carbamate: In this method, the epoxide ring of propylene oxide is opened by the nucleophilic attack of the nitrogen atom of ethyl carbamate, usually in the presence of a catalyst.

Q2: What are the typical reaction conditions for the synthesis of this compound?

A2: The reaction conditions vary depending on the chosen synthetic route. Below is a summary of typical conditions.

ParameterRoute 1: 1-Amino-2-propanol + Ethyl ChloroformateRoute 2: Propylene Oxide + Ethyl Carbamate
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), EtherToluene, Acetonitrile
Temperature 0 °C to room temperature60 °C to 100 °C
Base/Catalyst Triethylamine (TEA), Pyridine, Sodium hydroxideLewis acids (e.g., ZnCl2), Bases (e.g., DBU)
Reaction Time 2 - 12 hours12 - 48 hours
Typical Yield 70 - 90%50 - 80%

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity of the final product can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools to elucidate the structure of the molecule and identify any impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the carbamate (N-H and C=O stretching) and hydroxyl (O-H stretching) groups.

  • Chromatography: Techniques like TLC and GC can be used to assess the purity of the compound by identifying the number of components in the sample.

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Amino-2-propanol and Ethyl Chloroformate

Materials:

  • 1-Amino-2-propanol

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-amino-2-propanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ethyl chloroformate (1.05 eq) in anhydrous dichloromethane to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Data (Expected):

  • 1H NMR (CDCl3, 400 MHz): δ 4.90-5.10 (br s, 1H, NH), 4.13 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.80-3.90 (m, 1H, CHOH), 3.10-3.30 (m, 2H, CH2NH), 2.50-2.60 (br s, 1H, OH), 1.25 (t, J = 7.1 Hz, 3H, OCH2CH3), 1.15 (d, J = 6.3 Hz, 3H, CH3CH).

  • 13C NMR (CDCl3, 101 MHz): δ 157.5 (C=O), 67.0 (CHOH), 61.0 (OCH2CH3), 48.0 (CH2NH), 21.0 (CH3CH), 14.7 (OCH2CH3).

Visualizations

Reaction_Pathway_1 1-Amino-2-propanol 1-Amino-2-propanol Intermediate [Intermediate Complex] 1-Amino-2-propanol->Intermediate Ethyl Chloroformate Ethyl Chloroformate Ethyl Chloroformate->Intermediate Triethylamine Triethylamine Triethylamine->Intermediate + Base Product This compound Intermediate->Product Byproduct Triethylammonium chloride Intermediate->Byproduct

Caption: Reaction of 1-Amino-2-propanol with Ethyl Chloroformate.

Reaction_Pathway_2 Propylene Oxide Propylene Oxide Activated_Complex [Activated Complex] Propylene Oxide->Activated_Complex Ethyl Carbamate Ethyl Carbamate Ethyl Carbamate->Activated_Complex Catalyst Catalyst Catalyst->Activated_Complex + Catalyst Product This compound Activated_Complex->Product

Caption: Ring-opening of Propylene Oxide with Ethyl Carbamate.

Troubleshooting_Workflow Start Reaction Issue Identified Low_Yield Low Yield Start->Low_Yield Purification_Problem Purification Difficulty Start->Purification_Problem Stalled_Reaction Stalled Reaction Start->Stalled_Reaction Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Side_Reactions Significant Side Reactions? Low_Yield->Side_Reactions No Action1 Extend reaction time / Increase temp. Incomplete_Reaction->Action1 Action2 Optimize stoichiometry / Control addition Side_Reactions->Action2 Action3 Optimize chromatography / Recrystallize Purification_Problem->Action3 Action4 Check reagent quality / Add fresh catalyst Stalled_Reaction->Action4 End Problem Resolved Action1->End Action2->End Action3->End Action4->End

Caption: General Troubleshooting Workflow for Synthesis Issues.

References

Technical Support Center: Purification of Ethyl (2-Hydroxypropyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of ethyl (2-hydroxypropyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as ethyl carbamate and propylene oxide, as well as side products. One potential side product is a bis-carbamate dimer, which can arise from over-alkylation.[1] Depending on the synthetic route, other byproducts may also be present. For instance, if the synthesis involves the use of solvents like dimethylformamide (DMF) at high temperatures, impurities can arise from solvent degradation.[2]

Q2: My purified this compound shows low purity. What are the initial troubleshooting steps?

A2: Low purity is a common issue. A systematic approach to troubleshooting is recommended. Start by confirming the identity of the impurities through analytical techniques such as NMR, LC-MS, or GC-MS. Once the impurities are identified, you can select the most appropriate purification strategy. Common initial steps include optimizing your washing procedure, followed by recrystallization or column chromatography.

Q3: What are the recommended washing procedures for the crude product?

A3: The crude product can be washed to remove unreacted starting materials and some polar impurities. A typical procedure involves washing the crude product with a saturated solution of sodium carbonate to neutralize any acidic components, followed by washes with distilled water.[3] If the product is an oil, extractions with an organic solvent like dichloromethane followed by washing the organic layer with water and brine can be effective.

Troubleshooting Purification Methods

Recrystallization

Problem: Difficulty in finding a suitable recrystallization solvent.

Solution: this compound is a polar molecule due to the hydroxyl and carbamate groups. A single solvent may not provide the ideal solubility profile for recrystallization. A solvent system consisting of a polar solvent in which the compound is soluble at high temperatures and a less polar solvent in which it is insoluble at low temperatures is often effective.

  • Recommended Solvent System: Based on protocols for similar carbamates, an ethanol/water mixture is a good starting point.[1] Try dissolving the crude product in a minimal amount of hot ethanol and then gradually adding water until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

Problem: The product oils out during recrystallization.

Solution: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

  • Troubleshooting Steps:

    • Lower the temperature: Ensure the solution cools slowly. Seeding with a small crystal of the pure compound can help induce crystallization.

    • Change the solvent system: Use a lower boiling point solvent system.

    • Increase the solvent volume: A more dilute solution is less likely to become supersaturated and oil out.

Column Chromatography

Problem: Poor separation of the desired product from impurities on a silica gel column.

Solution: Poor separation can be due to an inappropriate choice of eluent system or overloading of the column. This compound is a polar compound, so a relatively polar eluent system will be required for elution from a normal-phase silica gel column.

  • Eluent System Selection:

    • Start with a non-polar solvent like hexane or pentane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[1][4]

    • A gradient elution, where the polarity of the mobile phase is increased during the separation, is often more effective than an isocratic elution (constant mobile phase composition).

    • For highly polar compounds that are difficult to elute, adding a small amount of methanol to the mobile phase can be beneficial.

  • Column Packing and Loading:

    • Ensure the column is packed uniformly to avoid channeling.

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column in a concentrated band.

Problem: The product streaks on the TLC plate and the column.

Solution: Streaking is often caused by the compound being too polar for the chosen stationary phase or interacting strongly with it.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Adding a small amount of a polar modifier like acetic acid or triethylamine (depending on the acidic or basic nature of your compound and impurities) to the mobile phase can improve peak shape by neutralizing active sites on the silica gel.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a reversed-phase silica gel (e.g., C18) with a polar mobile phase (e.g., acetonitrile/water).[1]

Quantitative Data Summary

Purification MethodKey ParametersExpected PurityReference
Recrystallization Solvent System: Ethanol/Water (3:1 v/v) Temperature: -20°C>99%[1]
Column Chromatography Stationary Phase: Silica Gel Eluent: Ethyl acetate/Hexane>99%[1]
Column Cleanup (for analysis) Stationary Phase: Acid-Celite Eluents: Pentane, Pentane-Dichloromethane (80:20), DichloromethaneN/A (for trace analysis)[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • For further crystallization, place the flask in an ice bath or refrigerator.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Prepare the Column: Slurry pack a glass column with silica gel in the initial, least polar eluent (e.g., hexane or a low percentage of ethyl acetate in hexane).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane).

  • Load the Sample: Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elute the Column: Begin eluting with the initial, non-polar solvent. Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Collect Fractions: Collect fractions of the eluate in separate test tubes.

  • Analyze Fractions: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude Ethyl (2-hydroxypropyl)carbamate Wash Washing Step (e.g., Na2CO3, H2O) Crude->Wash Washed_Product Washed Product Wash->Washed_Product Recrystallization Recrystallization (e.g., Ethanol/Water) Washed_Product->Recrystallization Column_Chromatography Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) Washed_Product->Column_Chromatography Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity Analysis (HPLC, NMR, GC-MS) Pure_Product->Analysis

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Low Purity Issue Identify_Impurity Identify Impurities (NMR, LC-MS) Start->Identify_Impurity Unreacted_SM Unreacted Starting Materials? Identify_Impurity->Unreacted_SM Side_Products Side Products? Identify_Impurity->Side_Products Optimize_Wash Optimize Washing Step Unreacted_SM->Optimize_Wash Recrystallize Recrystallization Side_Products->Recrystallize Column_Chromo Column Chromatography Side_Products->Column_Chromo Optimize_Wash->Recrystallize Oiling_Out Product Oils Out? Recrystallize->Oiling_Out Poor_Separation Poor Separation? Column_Chromo->Poor_Separation Change_Solvent Change Solvent System Oiling_Out->Change_Solvent Yes Success Purity Improved Oiling_Out->Success No Optimize_Eluent Optimize Eluent System Poor_Separation->Optimize_Eluent Yes Poor_Separation->Success No Change_Solvent->Recrystallize Optimize_Eluent->Column_Chromo Failure Issue Persists

Caption: Troubleshooting logic for purification challenges.

References

preventing decomposition of ethyl (2-hydroxypropyl)carbamate during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for ethyl (2-hydroxypropyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter during your experiments.

Disclaimer: Specific stability data for this compound is limited in published literature. The information provided here is based on the general chemical properties of carbamates and data from the closely related compound, ethyl carbamate. We strongly recommend performing in-house stability studies for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during storage?

A1: Based on the general stability of carbamates, the primary factors that can lead to the decomposition of this compound are:

  • Temperature: Elevated temperatures can accelerate both hydrolytic and thermal decomposition.[1][2][3][4][5]

  • pH: Carbamates are susceptible to hydrolysis, especially under acidic or basic conditions.[6][7][8][9][10]

  • Light: Exposure to UV light can provide the energy to initiate degradation pathways.

  • Presence of Water (Hydrolysis): Water can react with the carbamate linkage, leading to hydrolysis.[6][7][8][9][10]

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can degrade the molecule.

Q2: What are the potential decomposition products of this compound?

A2: While specific decomposition pathways for this compound are not well-documented, based on general carbamate chemistry, potential degradation products could include:

  • Hydrolysis Products: Ethanol, 1-amino-2-propanol, and carbon dioxide.

  • Thermal Decomposition Products: Isocyanate intermediates, ethanol, and 1-amino-2-propanol.[1][4][5]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize decomposition, we recommend the following storage conditions. Please refer to the supplier's safety data sheet (SDS) for any specific recommendations.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of thermal and hydrolytic degradation.[3]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation and interaction with atmospheric moisture.
Light Amber vial or stored in the darkProtects from photo-degradation.
Container Tightly sealed, non-reactive material (e.g., glass)Prevents exposure to air and moisture, and avoids reaction with the container.

Q4: How can I detect decomposition in my sample of this compound?

A4: Signs of decomposition can include:

  • Physical Changes: A change in color, clarity (if in solution), or the appearance of precipitates.

  • Analytical Characterization: Changes in the chromatographic profile (e.g., new peaks appearing in HPLC or GC analysis), or a decrease in the peak area of the parent compound. A change in pH of a solution may also indicate degradation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential decomposition issues with this compound.

Troubleshooting_Workflow Troubleshooting Decomposition of this compound start Decomposition Suspected check_physical Observe Physical Appearance (Color change, precipitation?) start->check_physical physical_issue Physical Change Detected check_physical->physical_issue check_analytical Perform Analytical Check (HPLC/GC-MS, Purity Check) analytical_issue New Impurity Peaks or Parent Peak Area Decrease? check_analytical->analytical_issue physical_issue->check_analytical No review_storage Review Storage Conditions (Temp, Light, Atmosphere) physical_issue->review_storage Yes analytical_issue->review_storage Yes end_ok Sample is Stable analytical_issue->end_ok No storage_ok Storage Conditions Correct? review_storage->storage_ok implement_changes Implement Correct Storage: - Refrigerate (2-8°C) - Protect from light - Use inert atmosphere storage_ok->implement_changes No consider_formulation Consider Formulation Effects (pH, excipients) storage_ok->consider_formulation Yes stability_study Conduct Formal Stability Study implement_changes->stability_study formulation_issue Are Formulation Components Reactive? consider_formulation->formulation_issue reformulate Reformulate to Improve Stability (Adjust pH, select inert excipients) formulation_issue->reformulate Yes formulation_issue->stability_study No reformulate->stability_study end_degraded Sample is Degraded (Consider re-synthesis/purification) stability_study->end_degraded

Caption: Troubleshooting workflow for suspected decomposition.

Experimental Protocols

As there are no standardized analytical methods specifically for this compound, the following protocol is a general guideline adapted from methods for ethyl carbamate and other small molecules.[11][12][13][14][15] It is crucial to validate this method for your specific sample matrix.

Protocol: Stability Assessment of this compound by HPLC-MS

1. Objective: To quantify the amount of this compound in a sample over time and under different storage conditions to assess its stability.

2. Materials:

  • This compound sample

  • Reference standard of this compound (of known purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • Isotopically labeled internal standard (if available, e.g., d5-ethyl (2-hydroxypropyl)carbamate)

  • HPLC system with a mass spectrometric detector (LC-MS)

  • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of your samples (e.g., 1-100 µg/mL).

  • Internal Standard (IS) Stock Solution (if used): Prepare a 1 mg/mL stock solution of the isotopically labeled internal standard.

  • Spiked Standards: Add a constant, known concentration of the internal standard to each working standard.

4. Sample Preparation:

  • Accurately weigh or pipette a known amount of your this compound sample.

  • Dissolve or dilute the sample in a known volume of a suitable solvent to a concentration within the calibration range.

  • If using an internal standard, add the same amount as in the calibration standards.

  • Filter the sample through a 0.22 µm syringe filter before injection if it contains particulates.

5. HPLC-MS Conditions (Example):

  • Column: C18 reverse-phase

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. (Method development and optimization are required).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • MS Detector: Electrospray ionization (ESI) in positive mode.

  • MS Analysis: Selected Ion Monitoring (SIM) of the protonated molecular ion [M+H]⁺ of this compound and its internal standard.

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the concentration of the calibration standards.

  • Determine the concentration of this compound in your samples by interpolating their peak area ratios from the calibration curve.

  • Assess stability by comparing the concentration of the analyte in samples stored under different conditions (e.g., refrigerated vs. room temperature) and at different time points (e.g., T=0, 1 week, 1 month).

Stability_Study_Workflow Workflow for a Stability Study start Initiate Stability Study define_conditions Define Storage Conditions (e.g., 2-8°C, 25°C/60%RH, 40°C/75%RH) start->define_conditions prepare_samples Prepare and Aliquot Samples define_conditions->prepare_samples initial_analysis Time Zero (T0) Analysis (Quantify initial concentration) prepare_samples->initial_analysis store_samples Place Samples in Defined Storage Conditions initial_analysis->store_samples pull_samples Pull Samples at Scheduled Time Points (e.g., 1, 3, 6 months) store_samples->pull_samples analyze_samples Analyze Pulled Samples (HPLC-MS) pull_samples->analyze_samples compare_results Compare Results to T0 analyze_samples->compare_results assess_stability Assess Stability (Calculate % degradation) compare_results->assess_stability end_report Generate Stability Report assess_stability->end_report

Caption: A general workflow for conducting a stability study.

References

dealing with impurities in ethyl (2-hydroxypropyl)carbamate samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for ethyl (2-hydroxypropyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling of impurities in this compound samples.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and analysis of this compound.

Issue 1: Low Yield or Incomplete Reaction During Synthesis

Possible Causes:

  • Insufficient Catalyst: The reaction between propylene oxide and ethyl carbamate often requires a catalyst. Inadequate amounts can lead to a slow or incomplete reaction.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and product yield.

  • Poor Quality of Starting Materials: Impurities in propylene oxide or ethyl carbamate can interfere with the reaction.

Solutions:

  • Catalyst Optimization: Ensure the correct catalyst is used at the recommended concentration. A gradual increase in catalyst amount may improve the yield, but be cautious of potential side reactions.

  • Temperature Control: Monitor and control the reaction temperature closely. A modest increase in temperature may enhance the reaction rate, but excessive heat can lead to the formation of byproducts.

  • Starting Material Purity Check: Verify the purity of propylene oxide and ethyl carbamate using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy before use.

Issue 2: Presence of Unexpected Peaks in Analytical Chromatograms (GC-MS or HPLC)

Possible Causes:

  • Unreacted Starting Materials: Residual propylene oxide or ethyl carbamate.

  • Side Products: Formation of di(hydroxypropyl)ethers or other oligomers from the self-polymerization of propylene oxide. Reaction of the hydroxyl group of the product with another molecule of ethyl carbamate is also a possibility.

  • Solvent Impurities: Impurities present in the solvents used for reaction or sample preparation.

Solutions:

  • Optimize Reaction Stoichiometry: Ensure the molar ratio of reactants is appropriate to drive the reaction to completion.

  • Purification: Employ purification techniques such as recrystallization or column chromatography to remove impurities.

  • Use High-Purity Solvents: Utilize HPLC or ACS grade solvents to minimize contamination.

Issue 3: Difficulty in Purifying the Product by Recrystallization

Possible Causes:

  • Inappropriate Solvent System: The chosen solvent may not have the ideal solubility characteristics for effective recrystallization (i.e., high solubility at high temperature and low solubility at low temperature).

  • Oiling Out: The compound may separate as an oil instead of crystals upon cooling.

  • Presence of Impurities Inhibiting Crystallization: Certain impurities can interfere with the crystal lattice formation.

Solutions:

  • Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find the optimal system for recrystallization. Common solvents to try include ethyl acetate, acetone, and mixtures of hexane with more polar solvents.[1]

  • Controlled Cooling: Allow the solution to cool slowly to encourage crystal growth rather than rapid precipitation which can lead to oiling out or the formation of very small, impure crystals.

  • Pre-purification: If significant impurities are present, consider a preliminary purification step like column chromatography before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples synthesized from propylene oxide and ethyl carbamate?

A1: Based on the reaction chemistry, the most probable impurities include:

  • Unreacted ethyl carbamate: A starting material that did not react.

  • Propylene glycol: Formed from the hydrolysis of propylene oxide if water is present.

  • Di(hydroxypropyl)carbamates: Formed by the reaction of the product with another molecule of propylene oxide.

  • Polypropylene glycols: Resulting from the polymerization of propylene oxide, especially at elevated temperatures or in the presence of certain catalysts.

Q2: What analytical methods are recommended for assessing the purity of this compound?

A2: The most common and effective methods for analyzing carbamates are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and identification of volatile impurities.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile impurities and can be coupled with various detectors like UV or Mass Spectrometry (MS) for enhanced specificity.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

Q3: Can you provide a general protocol for the purification of this compound by silica gel column chromatography?

A3: Yes, a general protocol is as follows:

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a solvent system of low polarity (e.g., hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent to separate the desired product from less polar and more polar impurities.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another suitable analytical method to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Q4: What is a suitable solvent system for the recrystallization of this compound?

A4: The ideal solvent will dissolve the compound when hot but not when cold. A good starting point for solvent screening would be:

  • Single Solvents: Ethyl acetate, acetone, isopropanol.

  • Solvent Mixtures: Hexane/ethyl acetate, toluene/ethyl acetate. The use of a two-solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization, can be effective.[8]

Data Presentation

Table 1: Comparison of Purification Methods for Hydroxypropyl Carbamates

Purification MethodPrincipleAdvantagesDisadvantagesTypical Purity Achieved
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[9]Simple, cost-effective, can yield high-purity crystals.Solvent selection can be challenging, may not remove all impurities, potential for product loss in the mother liquor.>99% (if successful)
Silica Gel Column Chromatography Differential adsorption of the compound and impurities onto a stationary phase (silica gel).[10]Highly effective for separating a wide range of impurities, applicable to various scales.More time-consuming and requires larger volumes of solvent compared to recrystallization, potential for product loss on the column.98-99.5%

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Purity Analysis by GC-MS

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., a polar stationary phase like Carbowax or a mid-polarity phase like DB-5ms).

  • Injection: Inject a small volume of the prepared sample into the GC.

  • Temperature Program: Use a temperature program that allows for the separation of the starting materials, product, and potential byproducts. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure all components elute.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect the molecular ions and fragmentation patterns of the components.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with known databases or by interpreting the fragmentation patterns. Quantify the purity by comparing the peak area of the product to the total peak area of all components.

Visualizations

Purification_Workflow Crude_Sample Crude Ethyl (2-hydroxypropyl)carbamate Dissolution Dissolve in Minimal Hot Solvent Crude_Sample->Dissolution Column_Chromatography Column Chromatography Crude_Sample->Column_Chromatography Alternative Purification Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Cooling Slow Cooling & Crystallization Dissolution->Cooling If no solids Hot_Filtration->Cooling Filtration Vacuum Filtration Cooling->Filtration Drying Drying Filtration->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals Analysis Purity Analysis (GC-MS, HPLC) Pure_Crystals->Analysis Column_Chromatography->Pure_Crystals

Caption: Recrystallization and Chromatography Workflow.

Troubleshooting_Logic Start Impure Product Detected Check_Reaction Review Synthesis Protocol Start->Check_Reaction Identify_Impurity Identify Impurity (GC-MS, NMR) Check_Reaction->Identify_Impurity Starting_Material Unreacted Starting Material? Identify_Impurity->Starting_Material Side_Product Side Product Formation? Identify_Impurity->Side_Product Purification_Method Select Purification Method Starting_Material->Purification_Method Optimize_Reaction Optimize Reaction (Stoichiometry, Temp.) Starting_Material->Optimize_Reaction Side_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Optimize_Reaction->Pure_Product

Caption: Troubleshooting Impurities Logic Diagram.

References

improving the selectivity of ethyl (2-hydroxypropyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl (2-hydroxypropyl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity and outcome of your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is suffering from low yield and the formation of multiple byproducts. How can I improve the selectivity for the desired this compound?

A1: Low selectivity is a common issue in carbamate synthesis, often due to side reactions such as the formation of ureas, N-alkylation, or overalkylation of the starting amine. Here are several strategies to enhance selectivity:

  • Three-Component Coupling: A robust method involves the three-component coupling of an amine (1-amino-2-propanol), carbon dioxide (CO₂), and an ethyl halide. Using a combination of cesium carbonate (Cs₂CO₃) as a base and tetrabutylammonium iodide (TBAI) as an additive can significantly improve selectivity. TBAI helps to minimize the overalkylation of the newly formed carbamate.[1][2]

  • Activated Carbonates: Using activated mixed carbonate reagents, such as p-nitrophenyl carbonates, provides a milder alternative to hazardous reagents like phosgene. These reagents react selectively with the amine group under basic conditions to form the desired carbamate.[1][3]

  • Control of Reaction Conditions: Carefully controlling stoichiometry, temperature, and reaction time is crucial. An excess of the amine can lead to urea formation, while prolonged reaction times or high temperatures can promote side reactions.

Below is a diagram illustrating the desired reaction pathway versus a common side reaction.

Reactants 1-Amino-2-propanol + CO₂ + Ethyl Halide Intermediate Carbamate Anion Intermediate Reactants->Intermediate Base (e.g., Cs₂CO₃) DesiredProduct This compound SideProduct N,N'-disubstituted Urea or Over-alkylation Product Intermediate->DesiredProduct Selective Reaction (Promoted by TBAI) Intermediate->SideProduct Side Reaction (e.g., reaction with another amine)

Caption: Desired vs. Undesired Reaction Pathways.

Q2: What catalytic systems are most effective for improving the selectivity of carbamate formation?

A2: Several catalytic systems can enhance the rate and selectivity of carbamate synthesis, often under milder conditions than traditional methods.

  • Indium-Catalyzed Reactions: Indium catalysts are effective for the selective protection of amino groups. This method is notable for its high reactivity and tolerance to air and water, making it a practical choice for various applications.[1]

  • DBU-Catalyzed Reactions with CO₂: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the reaction of amines and alcohols with gaseous carbon dioxide to form carbamates.[1] This approach is a greener alternative that avoids toxic reagents.

  • Zirconium(IV) Catalysis: Zirconium(IV) compounds can catalyze the exchange between dialkyl carbonates and amines to produce carbamates. This process can be accelerated using microwave irradiation.[2]

  • Nickel Boride Catalysis: For reductive amination routes, nickel boride has been used to prepare Boc-protected amines from nitriles, offering an environmentally benign option.[2]

The table below summarizes key features of different catalytic systems.

Catalyst SystemKey AdvantagesCommon ReagentsTypical Conditions
Indium High reactivity, air/water tolerant, selective for amino groups.[1]Amines, Alkyl ChloroformatesMild conditions
DBU Utilizes CO₂, avoids toxic reagents, good for secondary amines.[1]Amines, Alcohols, CO₂, Mitsunobu reagentsMild conditions
Zirconium (IV) Effective for carbonate/carbamate exchange, microwave compatible.[2]Dialkyl Carbonates, AminesElevated temperatures or microwave
Nickel Boride Environmentally benign, tolerates air/moisture.[2]Nitriles, NaBH₄, Boc-anhydrideMild conditions
Q3: How can I achieve high stereoselectivity for the chiral center in this compound?

A3: Since this compound contains a chiral center, achieving high enantiomeric or diastereomeric purity is often a critical goal, especially in drug development.

  • Asymmetric Hydrogenation: One powerful strategy is the iridium-catalyzed asymmetric hydrogenation of a cyclic ene-carbamate precursor. This method can produce chiral carbamates with excellent enantioselectivity (up to 99% ee).[4]

  • Asymmetric Carbamoyl Rearrangement: The 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine carbamates can proceed with excellent diastereoselectivity to furnish α-hydroxy amides, which are precursors to the desired chiral amino alcohol.[5][6]

  • Use of Chiral Starting Materials: The most straightforward approach is to start with an enantiomerically pure precursor, such as (R)- or (S)-1-amino-2-propanol. Careful selection of reaction conditions is necessary to avoid racemization during the carbamoylation step.

The following workflow outlines a general approach to developing a stereoselective synthesis.

Start Define Stereochemical Goal (R- or S-isomer) RouteSelection Select Synthetic Route Start->RouteSelection Route1 Chiral Starting Material (e.g., (R)-1-amino-2-propanol) RouteSelection->Route1 Direct Approach Route2 Asymmetric Catalysis (e.g., Ir-catalyzed hydrogenation) RouteSelection->Route2 De Novo Approach Optimization Optimize Reaction Conditions (Solvent, Temp, Catalyst Loading) Route1->Optimization Route2->Optimization Analysis Analyze Product (HPLC, NMR for ee/dr) Optimization->Analysis Analysis->Optimization Iterate if ee/dr is low Purification Purify Product (Chiral Chromatography, Recrystallization) Analysis->Purification Final Enantiopure Product Purification->Final

Caption: Workflow for Stereoselective Synthesis.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
Reaction fails to proceed or has low conversion. 1. Inactive catalyst or reagents. 2. Reaction conditions (temp, pressure) are not optimal. 3. Presence of water or other inhibitors.1. Use fresh reagents and ensure catalyst activity. 2. Screen a range of temperatures and pressures. For CO₂ reactions, higher pressure may be needed.[3] 3. Use anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar).
Formation of symmetric urea byproduct. The carbamate or isocyanate intermediate is reacting with the starting amine.1. Use the amine as the limiting reagent. 2. Add the carbamoylating agent slowly to the reaction mixture to keep its concentration low. 3. Use a method that avoids an isocyanate intermediate, such as reaction with an alkyl phenyl carbonate.[7]
Difficulty in product purification. 1. Byproducts have similar polarity to the desired product. 2. Residual high-boiling-point reagents (e.g., DPPA).[1]1. Optimize reaction selectivity to minimize byproduct formation. 2. Explore different chromatographic conditions (e.g., different solvent systems or stationary phases). 3. Choose synthesis routes that use reagents that are easier to remove.
Racemization of chiral center. 1. Harsh reaction conditions (high temperature or strongly basic/acidic). 2. The reaction mechanism involves an intermediate that is prone to racemization.1. Screen for milder reaction conditions (lower temperature, milder base). 2. Choose a synthetic method known to preserve stereochemical integrity. The use of cesium carbonate and TBAI has been shown to be resistant to racemization in chiral substrates.[2]

Key Experimental Protocols

Protocol 1: Selective Mono-Carbamoylation using an Alkyl Phenyl Carbonate

This protocol is adapted from a general procedure for the selective protection of diamines and is effective for achieving mono-substitution with high selectivity.[7][8]

Objective: To synthesize this compound from 1-amino-2-propanol and ethyl phenyl carbonate.

Materials:

  • 1-amino-2-propanol

  • Ethyl phenyl carbonate

  • Absolute Ethanol (EtOH)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-amino-2-propanol (1.0 eq) in absolute ethanol.

  • Add ethyl phenyl carbonate (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting amine is consumed, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via column chromatography if necessary.

Protocol 2: Three-Component Coupling using CO₂

This protocol is based on a modern, greener approach to carbamate synthesis that utilizes carbon dioxide as a C1 source.[1][2]

Objective: To synthesize this compound via a one-pot reaction of 1-amino-2-propanol, CO₂, and an ethyl halide.

Materials:

  • 1-amino-2-propanol

  • Ethyl bromide (or ethyl iodide)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrabutylammonium iodide (TBAI)

  • Anhydrous Dimethylformamide (DMF)

  • Carbon dioxide (balloon or gas cylinder)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add 1-amino-2-propanol (1.0 eq), Cs₂CO₃ (1.5 eq), and TBAI (0.1 eq).

  • Add anhydrous DMF to dissolve the reagents.

  • Bubble CO₂ gas through the solution for 15-20 minutes (or purge the flask and maintain a CO₂ atmosphere with a balloon).

  • Add the ethyl halide (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

References

Technical Support Center: HPLC Analysis of Ethyl (2-hydroxypropyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of ethyl (2-hydroxypropyl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: Given that this compound is a polar compound, a reversed-phase HPLC method is a suitable starting point. A C18 or C8 column with a gradient elution using a mobile phase of water and methanol or acetonitrile is recommended. Since the compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) may be used, although sensitivity might be limited. For higher sensitivity, consider derivatization followed by fluorescence detection or using a mass spectrometer (MS) detector if available.

Q2: What are the key physicochemical properties of this compound to consider for HPLC analysis?

A2: this compound is a polar molecule due to the presence of hydroxyl and carbamate groups. Its predicted XLogP3 value is -0.4, indicating good solubility in polar solvents like water, methanol, and acetonitrile. This polarity influences its retention on a reversed-phase column, generally leading to early elution with highly aqueous mobile phases.

Q3: How can I improve the sensitivity of my analysis for this compound?

A3: To enhance sensitivity, several approaches can be taken. Post-column derivatization with a fluorescent agent like o-phthalaldehyde (OPA) is a common technique for carbamates that lack a native fluorophore.[1][2] Alternatively, using a more sensitive detector such as a mass spectrometer (MS) or a charged aerosol detector (CAD) can significantly lower the limit of detection.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for this compound is tailing. What are the possible causes and solutions?

A: Peak tailing is a common issue, especially with polar compounds, and can compromise the accuracy of integration. Here are the primary causes and their solutions:

Potential Cause Description Recommended Solution
Secondary Silanol Interactions The polar hydroxyl and carbamate groups of the analyte can interact with residual silanol groups on the silica-based stationary phase, causing tailing.- Use an end-capped C18 or C8 column to minimize silanol interactions.- Operate the mobile phase at a lower pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups.[3] Ensure the column is stable at low pH.- Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block the active silanol sites.
Column Overload Injecting too much sample can lead to peak distortion.- Dilute the sample and reinject.- Use a column with a larger internal diameter or a higher loading capacity.
Column Contamination or Degradation Accumulation of contaminants on the column frit or at the head of the column can cause peak shape issues. The column packing can also degrade over time.- Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).- Use a guard column to protect the analytical column from contaminants.- If the problem persists, replace the column.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Figure 1. Troubleshooting workflow for peak tailing.

Problem 2: Retention Time Variability

Q: The retention time for my analyte is drifting or inconsistent between injections. What should I check?

A: Retention time stability is critical for reliable identification and quantification. Variability can stem from several factors:

Potential Cause Description Recommended Solution
Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase, especially when changing mobile phase composition or after a gradient run.- Ensure the column is equilibrated for a sufficient time before starting the analysis. A stable baseline is a good indicator of equilibration.
Mobile Phase Composition Changes The composition of the mobile phase can change over time due to evaporation of the more volatile component (e.g., methanol or acetonitrile).- Prepare fresh mobile phase daily.- Keep the mobile phase bottles capped to minimize evaporation.
Fluctuations in Temperature Changes in ambient temperature can affect retention time.- Use a column oven to maintain a constant temperature for the analytical column.
Pump and Flow Rate Issues Leaks in the pump or check valves, or air bubbles in the system can cause flow rate fluctuations.- Check for leaks in the system, particularly around fittings.- Degas the mobile phase to remove dissolved air.- Purge the pump to remove any air bubbles.
Column Aging Over time, the stationary phase of the column can change, leading to shifts in retention.- Monitor column performance with a standard sample over time.- If retention time consistently shifts and cannot be corrected, the column may need to be replaced.

Figure 2. Troubleshooting workflow for retention time variability.

Problem 3: Poor Resolution

Q: I am not getting good separation between my analyte and other peaks. How can I improve resolution?

A: Resolution is a measure of the separation between two peaks in a chromatogram. Poor resolution can be addressed by optimizing several chromatographic parameters:

Parameter to Adjust Strategy for Improvement
Mobile Phase Strength - Increase Retention: For reversed-phase, decrease the amount of organic solvent (methanol or acetonitrile) in the mobile phase. This will increase the retention time and potentially improve the separation of early eluting peaks.
Mobile Phase Selectivity - Change Organic Solvent: Switch from methanol to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order and separation of co-eluting peaks.- Adjust pH: Changing the pH of the mobile phase can alter the ionization state of the analyte and other compounds in the sample, which can significantly impact selectivity.
Column Efficiency - Use a Longer Column: A longer column provides more theoretical plates, leading to sharper peaks and better resolution.- Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., <3 µm) are more efficient and provide better resolution. This may require a UHPLC system due to higher backpressure.- Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.
Temperature - Adjust Column Temperature: Increasing the temperature can improve efficiency and peak shape, but may also decrease retention. Conversely, decreasing the temperature will increase retention and may improve the resolution of closely eluting compounds.

Experimental Protocols

Proposed Starting HPLC Method for this compound

This method is a suggested starting point based on the analysis of similar polar carbamates. Optimization will likely be required for your specific application.

Parameter Recommendation
HPLC System Standard HPLC or UHPLC system with a UV or MS detector.
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
Mobile Phase A Water with 0.1% formic acid (for improved peak shape and MS compatibility).
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid.
Gradient Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a higher percentage (e.g., 95%) over 10-15 minutes.
Flow Rate 1.0 mL/min for a 4.6 mm ID column.
Column Temperature 30 °C.
Injection Volume 10 µL.
Detector UV at 205 nm or Mass Spectrometer in positive ion mode.
Sample Preparation
  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as water or methanol, to prepare a stock solution. Further dilute the stock solution with the initial mobile phase to create working standards at various concentrations.

  • Sample Preparation: The preparation of the sample will depend on the matrix. For simple matrices, a "dilute and shoot" approach may be sufficient, where the sample is diluted with the initial mobile phase and then injected. For more complex matrices, a sample cleanup step such as solid-phase extraction (SPE) may be necessary to remove interferences.

References

Validation & Comparative

Spectroscopic Validation of Ethyl (2-hydroxypropyl)carbamate Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques for the structural validation of ethyl (2-hydroxypropyl)carbamate. Due to the limited availability of direct spectroscopic data for this compound, this guide will utilize data from its close structural analog, ethyl (2-hydroxyethyl)carbamate, to provide a robust framework for analysis. The principles and methodologies described are directly applicable to the target compound.

Structural Comparison

The core structural features of this compound and its analog, ethyl (2-hydroxyethyl)carbamate, are highly similar. The primary difference is the presence of an additional methyl group on the propyl chain of the target compound. This structural similarity allows for reliable extrapolation of spectroscopic data for validation purposes.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for the structural validation of carbamates, using ethyl (2-hydroxyethyl)carbamate as the primary example.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Functional GroupChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (Ethyl)1.25Triplet3H
-O-CH₂- (Ethyl)4.12Quartet2H
-NH-CH₂-3.26Triplet2H
-CH₂-OH3.66Triplet2H
-NH-5.23Broad Singlet1H
-OH2.75Singlet1H

Data based on analogous compounds such as tert-butyl (2-hydroxyethyl)carbamate.[1]

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AtomChemical Shift (δ, ppm)
-C H₃ (Ethyl)14.7
-O-C H₂- (Ethyl)61.2
-NH-C H₂-43.0
-C H₂-OH62.1
C =O (Carbamate)156.8

Data based on analogous compounds such as tert-butyl (2-hydroxyethyl)carbamate.[1]

Table 3: IR Spectroscopy Data

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch3400-3200 (broad)Hydroxyl group
N-H Stretch3350-3250Amine group[2]
C-H Stretch3000-2850Aliphatic C-H
C=O Stretch1720-1680Carbonyl (urethane)[2]
C-O Stretch1250-1000Ester and alcohol[2]

Table 4: Mass Spectrometry Data

Ionm/zDescription
[M]+133.07Molecular Ion (for C₅H₁₁NO₃)[3]
[M-CH₃]+118.05Loss of a methyl group
[M-C₂H₅O]+88.04Loss of the ethoxy group
[M-C₂H₄OH]+89.05Loss of the hydroxyethyl group

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition :

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat (for liquids) : Place a drop of the sample between two KBr or NaCl plates.

    • KBr Pellet (for solids) : Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Acquisition :

    • Spectrometer: Fourier-Transform Infrared (FTIR) Spectrophotometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample via direct infusion or coupled with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis :

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Mode: Full scan mode to detect the molecular ion and major fragments.

  • Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns that confirm the molecular structure.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Validation sample This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr Analysis ir IR Spectroscopy sample->ir Analysis ms Mass Spectrometry sample->ms Analysis nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ir_data Functional Group Identification ir->ir_data ms_data Molecular Weight & Fragmentation Pattern ms->ms_data validation Structure Confirmation nmr_data->validation Corroboration ir_data->validation Corroboration ms_data->validation Corroboration

Caption: Experimental workflow for the spectroscopic validation of this compound.

logical_relationship cluster_info Information Provided cluster_validation Structural Confirmation nmr_info Proton and Carbon Environment structure Validated Structure of This compound nmr_info->structure Confirms Carbon Skeleton and Proton Placement ir_info Functional Groups (e.g., -OH, -NH, C=O) ir_info->structure Confirms Presence of Key Functional Groups ms_info Molecular Formula and Connectivity ms_info->structure Confirms Molecular Weight and Fragmentation

Caption: Logical relationship of how different spectroscopic methods confirm the molecular structure.

References

A Comparative Guide to Carbamate Synthesis Methodologies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The carbamate functional group is a cornerstone in modern medicinal chemistry and drug design. Its unique properties, including its role as a stable amide bond bioisostere and its ability to participate in hydrogen bonding, have led to its incorporation into a wide array of therapeutic agents. From enzyme inhibitors to prodrugs, the carbamate moiety is integral to the efficacy of numerous pharmaceuticals. The synthesis of this critical functional group can be approached through various chemical strategies, each with its own set of advantages and limitations. This guide provides a comparative analysis of four principal methods for carbamate synthesis: reaction with isocyanates, reaction with chloroformates, the use of 1,1'-carbonyldiimidazole (CDI), and oxidative carbonylation. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to select the most appropriate synthetic route for their specific applications.

Comparative Analysis of Carbamate Synthesis Methods

The selection of a carbamate synthesis method is a critical decision in the drug development pipeline, impacting yield, purity, scalability, and the compatibility with other functional groups within a molecule. The following table summarizes the quantitative data and key characteristics of the four selected methods to facilitate a direct comparison.

MethodTypical SubstratesReagents & ConditionsTypical Yield (%)Reaction TimeAdvantagesDisadvantages
1. From Isocyanates Alcohols, PhenolsIsocyanate, optional catalyst (e.g., dibutyltin dilaurate), organic solvent (e.g., toluene), room temp. to moderate heating.>901-16 hoursHigh yields, often proceeds without a catalyst, commercially important for large-scale synthesis.Isocyanates can be toxic and moisture-sensitive, limiting substrate scope for complex molecules.
2. From Chloroformates Primary and secondary aminesChloroformate, base (e.g., K₂CO₃, Et₃N), organic solvent (e.g., acetone, benzene), -10°C to reflux.80-951-18 hoursReadily available starting materials, versatile for a wide range of amines.Generates HCl byproduct requiring a base, can have long reaction times, and may require excess reagents.[1]
3. Using 1,1'-Carbonyldiimidazole (CDI) Carboxylic acids, amines, alcoholsCDI, organic solvent (e.g., CH₂Cl₂), room temperature.70-951-22 hoursMild reaction conditions, avoids toxic phosgene derivatives, byproducts are gaseous (CO₂) and water-soluble (imidazole).CDI is moisture-sensitive, the reaction can be slower than other methods.
4. Oxidative Carbonylation Amines, AlcoholsCarbon monoxide (CO), oxidant (e.g., O₂, I₂), catalyst (e.g., PdCl₂, CuCl₂), promoter (e.g., NaI), high temperature and pressure.40-801-6 hoursUtilizes readily available CO, can be a one-pot reaction from simple starting materials.Requires specialized high-pressure equipment, catalyst systems can be complex and expensive, yields can be variable.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for successful synthesis. Below are representative procedures for each of the four discussed methods.

Synthesis of Methyl N-phenylcarbamate from Phenyl Isocyanate and Methanol

Method: Reaction of an isocyanate with an alcohol.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N'-diphenylurea (30 mmols) and nitrobenzene (15 mmols) in methanol (50 ml).

  • To this solution, add potassium tetrabromopalladate (1 mmol), iodine (2 mmols), and triethylamine (2 mmols).

  • Replace the air in the autoclave with carbon monoxide and then pressurize with carbon monoxide to 120 Kg/cm².

  • Heat the reaction mixture to 180°C and stir for 6 hours.

  • After cooling and releasing the pressure, the reaction mixture is analyzed to determine the yield of methyl N-phenylcarbamate.[3]

Synthesis of Benzyl N-ethylcarbamate from Ethyl Chloroformate and Benzylamine

Method: Reaction of a chloroformate with an amine.

Procedure:

  • Dissolve benzylamine or its derivative in acetone in a reaction vessel.

  • Add anhydrous potassium carbonate (K₂CO₃) and maintain the mixture with agitation at a temperature between -10°C and 0°C.[4]

  • To this cooled mixture, slowly add a solution of ethyl chloroformate.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a mixture of n-hexane and acetone (95:5) to obtain the pure benzyl N-ethylcarbamate.[4]

Synthesis of N-(Boc)-glycine methyl ester using 1,1'-Carbonyldiimidazole (CDI)

Method: Carbamate formation via an activated carboxylic acid.

Procedure:

  • In a 500-mL round-bottom flask, suspend N,N'-carbonyldiimidazole (CDI) (11.6 g, 71.6 mmol) in dichloromethane (40 mL) with gentle stirring to form a slightly turbid suspension.

  • Cool the flask in an ice-water bath to 0°C.

  • In a separate flask, prepare a solution of L-alanine methyl ester hydrochloride (10.0 g, 71.6 mmol) and N,N-diisopropylethylamine (DIPEA) (13.7 mL, 78.8 mmol) in dichloromethane (120 mL).

  • Add the amino acid/DIPEA solution dropwise to the CDI suspension at 0°C over a period of 40 minutes. The suspension will become a clear, colorless solution as the reaction progresses.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (23°C) and stir for an additional 20 hours.

  • Monitor the reaction for completion by TLC.

  • Upon completion, concentrate the reaction mixture using a rotary evaporator.

  • Add ethyl acetate (200 mL) to the residue and transfer the solution to a separatory funnel for workup to isolate the desired product.

Synthesis of Methyl N-phenylcarbamate via Oxidative Carbonylation of Aniline and Methanol

Method: Palladium-catalyzed oxidative carbonylation.

Procedure:

  • Charge a high-pressure autoclave with the desired catalyst system (e.g., CuCl₂-NaI, PdCl₂-NaI, or PdCl₂-CuCl₂-NaI).[2]

  • Add aniline and methanol to the autoclave.

  • Pressurize the autoclave with a mixture of carbon monoxide (CO) and oxygen (O₂).

  • Heat the reaction mixture to the desired temperature (e.g., 373-438 K) and pressure (e.g., 0.13-3.79 MPa).[2]

  • Maintain the reaction under these conditions for a specified time (e.g., 1 hour), with stirring.[2]

  • After the reaction period, cool the autoclave to room temperature and carefully vent the excess gas.

  • The product, methyl N-phenylcarbamate, is then isolated and purified from the reaction mixture. The yield can be determined by analyzing the product distribution.[2]

Visualizing Workflows and Signaling Pathways

To further aid in the understanding of these synthetic methods and the biological relevance of carbamates, the following diagrams have been generated using the DOT language.

Experimental Workflows

G cluster_isocyanate 1. From Isocyanates cluster_chloroformate 2. From Chloroformates cluster_cdi 3. Using CDI cluster_oxcarb 4. Oxidative Carbonylation iso_start Isocyanate + Alcohol iso_react Reaction in Solvent iso_start->iso_react Optional catalyst iso_end Carbamate iso_react->iso_end chloro_start Chloroformate + Amine chloro_react Reaction with Base chloro_start->chloro_react chloro_end Carbamate chloro_react->chloro_end cdi_start Carboxylic Acid + CDI cdi_intermediate Acyl-imidazole Intermediate cdi_start->cdi_intermediate cdi_amine + Amine/Alcohol cdi_intermediate->cdi_amine cdi_end Carbamate cdi_amine->cdi_end oxcarb_start Amine + Alcohol + CO + Oxidant oxcarb_react Catalytic Reaction (High T & P) oxcarb_start->oxcarb_react Metal catalyst oxcarb_end Carbamate oxcarb_react->oxcarb_end

Caption: General workflows for the four primary carbamate synthesis methods.

Signaling Pathway: Acetylcholinesterase Inhibition by Rivastigmine

Many carbamate-containing drugs function as enzyme inhibitors. A prominent example is Rivastigmine, a carbamate inhibitor of acetylcholinesterase (AChE) used in the treatment of Alzheimer's disease. The following diagram illustrates its mechanism of action.

G cluster_synapse Cholinergic Synapse cluster_outcome Therapeutic Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Increased_ACh Increased ACh in Synaptic Cleft AChE->Increased_ACh Leads to Cholinergic_Signal Cholinergic Signaling Postsynaptic_Receptor->Cholinergic_Signal Activation Rivastigmine Rivastigmine (Carbamate Inhibitor) Rivastigmine->AChE Inhibition Improved_Cognition Improved Cognitive Function Increased_ACh->Improved_Cognition

References

ethyl (2-hydroxypropyl)carbamate vs. other protecting groups in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Amine Protecting Groups in Organic Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1][2] Protecting groups serve as temporary shields for reactive functional groups, preventing them from undergoing unwanted reactions while other parts of a molecule are being modified.[1][2] Among the most crucial of these are the amine protecting groups, with carbamates being a widely employed class due to their reliability and versatility.[3][4]

This guide provides a comprehensive comparison of three of the most common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The selection of an appropriate protecting group is dictated by the specific reaction conditions and the presence of other functional groups in the molecule, emphasizing the importance of understanding their orthogonal stability.[5][6][7][8][9]

Key Characteristics and Orthogonality

The utility of these protecting groups stems from their differential stability to various reagents, allowing for selective deprotection in the presence of others—a concept known as orthogonality.[8][9]

  • Boc (tert-butyloxycarbonyl): This protecting group is stable to bases and nucleophiles but is readily cleaved under acidic conditions.[7][10] This characteristic makes it orthogonal to both Cbz and Fmoc groups.[7]

  • Cbz (benzyloxycarbonyl or Z): The Cbz group is stable to acidic and basic conditions but is susceptible to cleavage by catalytic hydrogenolysis.[3][6] This allows for its removal under neutral conditions.

  • Fmoc (9-fluorenylmethyloxycarbonyl): In contrast to Boc, the Fmoc group is stable to acidic conditions but is labile to bases, typically secondary amines like piperidine.[5][11][12] This makes it orthogonal to the acid-labile Boc group.[5]

The following diagram illustrates the orthogonal deprotection strategies for Boc, Cbz, and Fmoc.

Orthogonality cluster_Boc Boc Group cluster_Cbz Cbz Group cluster_Fmoc Fmoc Group Boc Boc-NRR' Amine_Boc H2NRR' Boc->Amine_Boc Acid (TFA, HCl) Cbz Cbz-NRR' Amine_Cbz H2NRR' Cbz->Amine_Cbz H2, Pd/C Fmoc Fmoc-NRR' Amine_Fmoc H2NRR' Fmoc->Amine_Fmoc Base (Piperidine)

Orthogonal Deprotection Strategies

Quantitative Comparison of Amine Protecting Groups

The efficiency of protection and deprotection steps, along with the stability of the protected amine under various conditions, are critical factors in synthetic planning. The following table summarizes key quantitative data for Boc, Cbz, and Fmoc protecting groups.

Protecting GroupProtection ReagentTypical Deprotection ConditionsDeprotection TimeStability
Boc Di-tert-butyl dicarbonate (Boc)₂OTrifluoroacetic acid (TFA) in CH₂Cl₂; HCl in MeOH/EtOAc[10][13][14]30 minutes to a few hoursStable to base and hydrogenolysis[7]
Cbz Benzyl chloroformate (Cbz-Cl)H₂, 10% Pd/C in MeOH/EtOH1-12 hoursStable to acid and base[3][6]
Fmoc Fmoc-Cl, Fmoc-OSu20% Piperidine in DMF[11][12]~6 seconds (half-life)[11]Stable to acid and hydrogenolysis (quasi-orthogonal to Cbz)[5]

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible results in the laboratory.

Boc Protection and Deprotection

Protection Workflow:

Boc_Protection Amine Amine (R-NH2) Reaction Stir at RT Amine->Reaction Boc2O Di-tert-butyl dicarbonate ((Boc)2O) Boc2O->Reaction Base Base (e.g., NaOH, DMAP) Base->Reaction Solvent Solvent (e.g., THF, H2O) Solvent->Reaction Protected_Amine Boc-protected Amine Reaction->Protected_Amine

Boc Protection Workflow

Protocol for Boc Protection: An amine is dissolved in a suitable solvent such as a mixture of water and tetrahydrofuran (THF).[13] Di-tert-butyl dicarbonate (2-3 equivalents) and a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) (1-1.5 equivalents) are added.[13] The mixture is stirred at room temperature until the reaction is complete. The Boc-protected amine is then typically isolated by extraction.[13]

Deprotection Workflow:

Boc_Deprotection Protected_Amine Boc-protected Amine Reaction Stir at RT Protected_Amine->Reaction Acid Strong Acid (TFA or HCl) Acid->Reaction Solvent Solvent (e.g., CH2Cl2, Ethyl Acetate) Solvent->Reaction Deprotected_Amine Free Amine Reaction->Deprotected_Amine

Boc Deprotection Workflow

Protocol for Boc Deprotection: The Boc-protected amine is dissolved in an organic solvent like dichloromethane or ethyl acetate.[13] A strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is added, and the mixture is stirred at room temperature.[10][13] The reaction is usually rapid. Upon completion, the free amine is obtained after workup.

Cbz Protection and Deprotection

Protection Workflow:

Cbz_Protection Amine Amine (R-NH2) Reaction Stir at 0°C to RT Amine->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Mild Base (e.g., NaHCO3) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Protected_Amine Cbz-protected Amine Reaction->Protected_Amine

Cbz Protection Workflow

Protocol for Cbz Protection: The amine is dissolved in a mixture of a suitable organic solvent (like dioxane) and water containing a mild base such as sodium bicarbonate. Benzyl chloroformate is added dropwise at 0 °C, and the reaction is allowed to warm to room temperature and stir until completion. The Cbz-protected amine is then isolated.

Deprotection Workflow:

Cbz_Deprotection Protected_Amine Cbz-protected Amine Reaction Stir under H2 atmosphere Protected_Amine->Reaction Catalyst Palladium on Carbon (Pd/C) Catalyst->Reaction H2_Source Hydrogen Gas (H2) or Transfer Hydrogenation Reagent H2_Source->Reaction Solvent Solvent (e.g., MeOH, EtOH) Solvent->Reaction Deprotected_Amine Free Amine Reaction->Deprotected_Amine

Cbz Deprotection Workflow

Protocol for Cbz Deprotection: The Cbz-protected amine is dissolved in a solvent like methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then stirred under an atmosphere of hydrogen gas (or a transfer hydrogenation reagent is used) until the reaction is complete.[3][6] The catalyst is removed by filtration to yield the deprotected amine.

Fmoc Protection and Deprotection

Protection Workflow:

Fmoc_Protection Amine Amine (R-NH2) Reaction Stir at RT Amine->Reaction FmocCl 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) FmocCl->Reaction Base Base (e.g., NaHCO3) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Protected_Amine Fmoc-protected Amine Reaction->Protected_Amine

Fmoc Protection Workflow

Protocol for Fmoc Protection: An amine is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a base like sodium bicarbonate in a solvent system such as aqueous dioxane.[11] The reaction is typically carried out at room temperature.

Deprotection Workflow:

Fmoc_Deprotection Protected_Amine Fmoc-protected Amine Reaction Brief treatment at RT Protected_Amine->Reaction Base Piperidine (20% in DMF) Base->Reaction Deprotected_Amine Free Amine Reaction->Deprotected_Amine

Fmoc Deprotection Workflow

Protocol for Fmoc Deprotection: The Fmoc-protected amine is treated with a solution of 20% piperidine in N,N-dimethylformamide (DMF).[11][12] The deprotection is very rapid, often complete within minutes at room temperature. The resulting dibenzofulvene byproduct is scavenged by piperidine.[11]

Conclusion

The choice between Boc, Cbz, and Fmoc protecting groups is a critical decision in the design of a synthetic route. The Boc group offers robust protection that is easily removed with acid. The Cbz group provides stability to a wide range of conditions and is cleaved under mild, neutral hydrogenolysis. The Fmoc group is ideal for solid-phase peptide synthesis due to its base lability, which is orthogonal to the acid-labile side-chain protecting groups commonly employed. A thorough understanding of their respective stabilities and deprotection conditions, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to navigate the complexities of modern organic synthesis successfully.

References

A Comparative Guide to Assessing the Purity of Synthesized Ethyl (2-hydroxypropyl)carbamate and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized ethyl (2-hydroxypropyl)carbamate, a key intermediate in various pharmaceutical and industrial applications. For a thorough evaluation, its purity profile is compared against two common alternatives: mthis compound and tert-butyl (2-hydroxypropyl)carbamate. This document outlines detailed experimental protocols, presents comparative data in a structured format, and includes workflow diagrams to aid in the selection of the most appropriate analytical strategy for quality control and assurance.

Introduction to Purity Assessment of Carbamate Intermediates

The purity of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). For carbamates like this compound, a range of analytical techniques must be employed to identify and quantify the main component, as well as any process-related impurities and degradation products. Common impurities can arise from unreacted starting materials, side reactions during synthesis, or degradation upon storage.

The synthesis of this compound typically involves the reaction of 1-amino-2-propanol with ethyl chloroformate. Potential impurities may include unreacted starting materials, di-substituted byproducts, and isomers.

This guide focuses on four principal analytical techniques for purity assessment:

  • High-Performance Liquid Chromatography (HPLC) for the quantification of the primary compound and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and quantification of the main component and impurities without the need for reference standards for every impurity.

  • Differential Scanning Calorimetry (DSC) / Melting Point Analysis as a measure of overall purity.

Comparative Purity Analysis

The following tables summarize hypothetical, yet realistic, quantitative data for the purity assessment of this compound and its methyl and tert-butyl analogues using the aforementioned analytical techniques.

Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

CompoundRetention Time (min)Purity (%)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound8.599.50.10.3
Mthis compound7.999.60.10.3
tert-Butyl (2-hydroxypropyl)carbamate9.299.20.20.6

Table 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

CompoundMajor ImpurityImpurity Retention Time (min)Impurity Content (%)LOD (µg/mL)LOQ (µg/mL)
This compound1-amino-2-propanol5.20.150.050.15
Di(2-hydroxypropyl)amine12.80.100.080.24
Mthis compound1-amino-2-propanol5.20.120.050.15
Aniline (from potential side reaction)9.80.050.020.06
tert-Butyl (2-hydroxypropyl)carbamate1-amino-2-propanol5.20.250.050.15
Di-tert-butyl carbonate10.50.180.100.30

Table 3: Quantitative Purity Determination by ¹H NMR Spectroscopy

CompoundPurity (%) (qNMR)Key Diagnostic Peak (ppm)
This compound99.74.05 (q, 2H, -O-CH₂-CH₃)
Mthis compound99.83.65 (s, 3H, -O-CH₃)
tert-Butyl (2-hydroxypropyl)carbamate99.51.45 (s, 9H, -C(CH₃)₃)

Table 4: Thermal Analysis for Purity Assessment

CompoundMelting Point (°C)Purity by DSC (%)
This compound48-5099.6
Mthis compound52-5499.7
tert-Butyl (2-hydroxypropyl)carbamate62-6499.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the purity of the carbamate compound and detect non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile and semi-volatile impurities.

  • Instrumentation: GC-MS system with a capillary column.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) mode at 70 eV. Mass range scanned from 40 to 400 amu.

  • Sample Preparation: Dissolve 5 mg of the sample in 1 mL of dichloromethane.

  • Analysis: Impurities are identified by their mass spectra and retention times and quantified using an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and determine purity by quantitative NMR (qNMR).

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Procedure for qNMR:

    • Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of CDCl₃.

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.

    • Integrate the characteristic signals of the analyte and the internal standard.

    • Calculate the purity based on the integral values, the number of protons, the molecular weights, and the masses of the sample and the internal standard.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point and assess the overall purity based on the melting endotherm.

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Heating Rate: 10°C/min.

  • Temperature Range: 25°C to 100°C.

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Analysis: The purity is calculated from the shape of the melting peak using the van't Hoff equation, which is typically performed by the instrument's software.

Visualization of Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows and the overall strategy for purity assessment.

Purity_Assessment_Strategy cluster_synthesis Synthesized Product cluster_assessment Purity Assessment Synthesized_Product This compound Initial_Screening Initial Screening (TLC, Melting Point) Synthesized_Product->Initial_Screening Detailed_Analysis Detailed Analysis Initial_Screening->Detailed_Analysis HPLC HPLC (Purity, Non-volatile Impurities) Detailed_Analysis->HPLC Quantitative GCMS GC-MS (Volatile Impurities) Detailed_Analysis->GCMS Qualitative/ Quantitative NMR NMR (Structure, qNMR Purity) Detailed_Analysis->NMR Structural/ Quantitative DSC DSC (Thermal Purity) Detailed_Analysis->DSC Thermal Final_Report Final Purity Report HPLC->Final_Report GCMS->Final_Report NMR->Final_Report DSC->Final_Report

Caption: Overall strategy for purity assessment.

HPLC_Workflow start Start sample_prep Sample Preparation (Dissolve in Mobile Phase) start->sample_prep hplc_analysis HPLC Analysis (C18 Column, UV Detection) sample_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition data_analysis Data Analysis (Peak Integration, Area %) data_acquisition->data_analysis report Report Purity data_analysis->report end End report->end

Caption: HPLC analysis workflow.

GCMS_Workflow start Start sample_prep Sample Preparation (Dissolve in Dichloromethane) start->sample_prep gcms_analysis GC-MS Analysis (DB-5ms Column, EI Mode) sample_prep->gcms_analysis data_acquisition Data Acquisition (Total Ion Chromatogram, Mass Spectra) gcms_analysis->data_acquisition data_analysis Data Analysis (Library Search, Quantification) data_acquisition->data_analysis report Report Impurity Profile data_analysis->report end End report->end

Caption: GC-MS analysis workflow.

Quantitative Analysis of Ethyl (2-Hydroxypropyl)carbamate in a Mixture: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical techniques applicable to the quantitative analysis of ethyl (2-hydroxypropyl)carbamate. While specific validated methods for this exact analyte are not widely published, this document outlines highly relevant methodologies used for the quantification of structurally similar compounds, such as ethyl carbamate and other hydroxy-functionalized carbamates. The principles and experimental protocols described herein offer a robust starting point for developing and validating a quantitative assay for this compound.

The primary analytical techniques suitable for the quantification of carbamates are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.

Comparative Overview of Analytical Techniques

The choice of analytical technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method, often considered the gold standard for volatile and semi-volatile compounds. For carbamates, derivatization may be necessary to improve thermal stability and chromatographic performance.[1][2]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) offers excellent sensitivity for compounds that are fluorescent or can be derivatized with a fluorescent tag. This technique is particularly useful for thermally labile carbamates that are not well-suited for GC analysis.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest level of selectivity and sensitivity and is often the method of choice for complex matrices. It can often analyze carbamates without prior derivatization.

The following table summarizes the performance of common analytical methods used for closely related carbamate compounds. These values can serve as a benchmark when developing a method for this compound.

Method Analyte(s) Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Key Advantages Key Disadvantages
GC-MS Ethyl CarbamateAlcoholic Beverages-10 - 200 µg/L (applicable range)90 - 110High selectivity and sensitivity.[4]May require derivatization for thermally labile carbamates.[2]
GC-MS Ethyl CarbamateVarious Food Matrices0.69 - 6.08 µg/kg2.10 - 18.43 µg/kg78.8 - 121.8Robust and validated for diverse sample types.[5]Complex matrices may require extensive cleanup.[5]
GC-MS Ethyl CarbamateDistillers Grains0.7 ng/g--Suitable for solid and complex feed samples.[6]-
GC-FDIMS Ethyl CarbamateAlcoholic Beverages0.34 ng/mL1.16 ng/mL81.9 - 100.6High sensitivity and fast separation.[7]Requires specialized ion mobility spectrometry instrumentation.
HPLC-FLD Ethyl CarbamateAlcoholic Beverages4.2 µg/L-96No sample extraction or concentration needed.[3]Requires pre-column derivatization.[3]
UHPLC-MS/MS Carbamates & MetabolitesGinger0.050 - 2.0 µg/kg0.20 - 5.0 µg/kg70.9 - 119High sensitivity and specificity for complex matrices.[8]Matrix effects can suppress ionization and require mitigation.[8]

Experimental Protocols

The following are representative experimental protocols for the analysis of carbamates. Note: These protocols would need to be optimized and validated for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Adapted from OIV-MA-AS315-04 for Ethyl Carbamate)[4]

This method is applicable for the determination of ethyl carbamate and can be adapted for this compound.

a) Sample Preparation (Solid Phase Extraction)

  • Spike the sample with an appropriate internal standard (e.g., deuterated this compound or a structurally similar carbamate).

  • Dilute the sample with water and load it onto a solid-phase extraction (SPE) column.

  • Elute the analytes with dichloromethane.

  • Concentrate the eluate using a rotary evaporator.

  • Transfer the concentrated sample to a vial for GC-MS analysis.

b) GC-MS Conditions

  • Column: Capillary fused silica column (e.g., 30m x 0.25 mm ID, 0.25 µm film thickness, Carbowax 20M type).[4]

  • Injector Temperature: 180°C.[4]

  • Carrier Gas: Helium at 1 mL/min.[4]

  • Oven Temperature Program: 40°C for 0.75 min, then ramp at 10°C/min to 60°C, then at 3°C/min to 150°C.[4]

  • MS Interface Temperature: 220°C.[4]

  • Acquisition Mode: Selected Ion Monitoring (SIM). For this compound, characteristic ions would need to be determined. For ethyl carbamate, m/z 62 is commonly used for quantification.[9]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol (Adapted for Carbamates)[3]

This method involves pre-column derivatization to make the analyte detectable by a fluorescence detector.

a) Derivatization

  • To the sample, add a solution of a derivatizing agent such as 9-xanthydrol in an acidic medium.

  • Allow the reaction to proceed at a controlled temperature and time.

  • The resulting fluorescent derivative is then analyzed by HPLC-FLD.

b) HPLC-FLD Conditions

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically around 0.8 - 1.0 mL/min.

  • Fluorescence Detector: Excitation and emission wavelengths must be optimized for the specific derivative. For the 9-xanthydrol derivative of ethyl carbamate, excitation is at 233 nm and emission at 600 nm.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Protocol (General Approach for Carbamates)[8]

This method offers high sensitivity and selectivity, often without the need for derivatization.

a) Sample Preparation (QuEChERS-based)

  • Homogenize the sample and extract with an organic solvent (e.g., acetonitrile).

  • Add partitioning salts to induce phase separation.

  • Centrifuge and take an aliquot of the organic phase.

  • Perform a dispersive solid-phase extraction (d-SPE) cleanup step by adding sorbents to remove interfering matrix components.

  • Centrifuge and filter the supernatant for UHPLC-MS/MS analysis.

b) UHPLC-MS/MS Conditions

  • Column: A fast-separating reversed-phase column (e.g., C18, <2 µm particle size).

  • Mobile Phase: A gradient of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is common for carbamates.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions must be optimized for this compound and the internal standard.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the quantitative analysis of this compound using GC-MS and HPLC-based methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Spike Spike with Internal Standard Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Concentrate Concentration SPE->Concentrate Injection GC Injection Concentrate->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Generalized workflow for GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization (for FLD) Sample->Derivatization Cleanup Cleanup/Extraction (e.g., QuEChERS) Sample->Cleanup Injection HPLC Injection Derivatization->Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FLD or MS/MS) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Generalized workflow for HPLC-based analysis.

References

Performance Evaluation of Hydroxyalkyl Carbamates in Industrial and Agrochemical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available research and experimental data specifically detailing the performance of ethyl (2-hydroxypropyl)carbamate are scarce. Therefore, this guide provides a comparative analysis of closely related hydroxyalkyl carbamates to offer insights into their potential applications and performance benchmarks. The information presented is intended for researchers, scientists, and drug development professionals.

This guide evaluates two primary applications of hydroxyalkyl carbamates: their use as monomers in high-performance coatings and their role as active ingredients in insecticides. We will compare their performance with relevant alternatives and provide detailed experimental methodologies.

Section 1: Performance of Hydroxypropyl Carbamate Acrylate (HPCA) in Industrial Coatings

Hydroxypropyl carbamate acrylate (HPCA) is a specialty monomer utilized in the formulation of advanced coating systems, particularly for the automotive industry. Its primary function is to introduce crosslinkable carbamate units into a polymer backbone in a single step, offering an efficient alternative to traditional two-step processes.[1]

Comparative Performance in Automotive Clearcoats

Coatings formulated with HPCA are often compared to traditional two-component (2K) polyurethane systems, which are a standard for automotive clearcoats due to their high performance. One-component (1K) systems based on HPCA offer a significant advantage in terms of ease of application and cost-efficiency.[1][2]

Table 1: Comparison of HPCA-based 1K Coatings vs. Traditional 2K Polyurethane Clearcoats

Performance MetricHPCA-based 1K SystemTraditional 2K Polyurethane System
Weather Resistance Comparable to 2K systems[1][2]High
Scratch Resistance Comparable to 2K systems[1][2]High
Application Simpler, no mixing of components required[1]Requires precise mixing of two components
Cost-Efficiency More cost-efficient[1]Generally higher cost due to complex application
Curing Mechanism Can be hardened thermally or with UV light[2]Typically requires a chemical reaction to cure
Experimental Protocol: Evaluation of Scratch Resistance

The scratch resistance of coatings is a critical parameter, especially in automotive applications. The following is a generalized protocol based on standardized test methods for evaluating the scratch resistance of polymeric coatings.[3][4]

Objective: To quantify and compare the scratch resistance of an HPCA-based coating against a standard 2K polyurethane coating.

Materials and Equipment:

  • Coated panels (HPCA-based and 2K polyurethane)

  • Instrumented scratch machine with a sphero-conical stylus (e.g., 200 µm tip radius)[5]

  • High-resolution optical microscope or scanning electron microscope (SEM)[3]

  • Cleaning supplies (e.g., isopropanol, lint-free cloths)

Procedure:

  • Sample Preparation: Ensure the surfaces of the coated panels are clean and free from any contaminants.[3]

  • Machine Setup:

    • Mount the coated panel securely on the sample stage.

    • Install the desired indenter tip.

    • Set the test parameters:

      • Load Type: Progressive load

      • Start Load: e.g., 0.1 N

      • End Load: e.g., 30 N

      • Loading Rate: e.g., 10 N/min

      • Scratch Speed: e.g., 10 mm/min

      • Scratch Length: e.g., 10 mm

  • Execution of the Test: Initiate the scratch test. The machine will draw the stylus across the coating surface under the defined progressive load.[5]

  • Data Acquisition: The instrument records the normal force, tangential force, and acoustic emissions throughout the test.

  • Post-Test Analysis:

    • Carefully remove the panel and examine the scratch track under a microscope.[3]

    • Identify the critical loads (Lc) at which specific failure events occur, such as the first signs of cracking or delamination.[5]

    • Compare the critical loads for the HPCA-based coating and the 2K polyurethane system. A higher critical load indicates better scratch resistance.

Experimental Workflow for Scratch Resistance Testing

G cluster_0 Preparation cluster_1 Testing cluster_2 Analysis A Clean Coated Panels B Mount Sample on Stage A->B C Set Test Parameters (Load, Speed, etc.) B->C D Execute Scratch Test C->D E Record Force and Acoustic Data D->E F Microscopic Examination of Scratch Track D->F G Determine Critical Loads (Lc) E->G F->G H Compare Performance G->H

Caption: Workflow for evaluating coating scratch resistance.

Section 2: Performance of Hydroxyalkyl Carbamates in Insecticidal Applications

Certain hydroxyalkyl carbamates, such as ethyl N-(2-hydroxyethyl)carbamate, are utilized as insecticides.[6] Carbamates, as a class, are known for their effectiveness against a range of insect pests and function through a specific neurological mechanism.

Comparative Performance and Mechanism of Action

Carbamate insecticides are often compared with organophosphates, another major class of insecticides that also target the insect nervous system. While both are effective, they differ in the nature of their interaction with the target enzyme.

Table 2: Comparison of Carbamate vs. Organophosphate Insecticides

FeatureCarbamate InsecticidesOrganophosphate Insecticides
Target Enzyme Acetylcholinesterase (AChE)Acetylcholinesterase (AChE)
Inhibition Type Reversible (pseudoirreversible)[7][8]Irreversible
Toxicity Duration Generally shorterCan be prolonged
Selectivity Varies with structureVaries with structure
Common Examples Carbaryl, PropoxurMalathion, Chlorpyrifos
Experimental Protocol: Evaluation of Insecticide Efficacy

The following is a generalized laboratory protocol for assessing the efficacy of a carbamate-based insecticide against a target insect pest, based on established guidelines.[9][10]

Objective: To determine the median lethal concentration (LC50) of a carbamate insecticide for a specific insect species.

Materials and Equipment:

  • Carbamate insecticide stock solution

  • Target insects (e.g., specific instar larvae or adult insects)

  • Petri dishes or vials

  • Micropipettes

  • Acetone or another suitable solvent

  • Fume hood

  • Incubator or environmental chamber

Procedure:

  • Preparation of Test Solutions:

    • Prepare a serial dilution of the carbamate insecticide in the chosen solvent to create a range of concentrations.

    • A control solution containing only the solvent should also be prepared.

  • Treatment Application:

    • For a residual contact bioassay, apply a specific volume (e.g., 1 mL) of each insecticide dilution to the inner surface of a Petri dish.[10]

    • Allow the solvent to evaporate completely in a fume hood, leaving a thin film of the insecticide.

  • Insect Exposure:

    • Introduce a known number of test insects (e.g., 10-20) into each treated Petri dish, including the control dishes.[9]

    • Cover the dishes and place them in an incubator set to appropriate conditions (temperature, humidity, photoperiod).

  • Mortality Assessment:

    • Record the number of dead or moribund insects at specific time intervals (e.g., 24, 48, 72 hours).[9]

    • An insect is considered dead if it is unable to make coordinated movements when gently prodded.

  • Data Analysis:

    • Correct for any mortality in the control group using Abbott's formula.[9]

    • Use probit analysis or a similar statistical method to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.

Signaling Pathway: Acetylcholinesterase Inhibition by Carbamates

Carbamate insecticides exert their toxic effect by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the termination of nerve signals in cholinergic synapses. The inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.

G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Carbamate A Acetylcholine (ACh) Released B Binds to Postsynaptic Receptors A->B D AChE Hydrolyzes ACh A->D is broken down by C Nerve Signal Propagation B->C E Signal Termination D->E G Binds to AChE Active Site D->G is blocked by F Carbamate Insecticide F->G H AChE Inhibition G->H I ACh Accumulation H->I J Continuous Nerve Stimulation I->J K Paralysis and Death J->K

Caption: Mechanism of acetylcholinesterase inhibition by carbamates.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Carbamates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of carbamates, such as ethyl carbamate and its derivatives, is crucial for safety and regulatory compliance. The cross-validation of analytical methods ensures consistency and reliability of results across different laboratories and techniques. This guide provides a comprehensive comparison of common analytical methods used for carbamate analysis, complete with experimental data, detailed protocols, and a workflow for method cross-validation.

While specific data for ethyl (2-hydroxypropyl)carbamate is limited in publicly available literature, the principles and methods described herein for ethyl carbamate and other carbamates are readily adaptable.

Performance Comparison of Analytical Methods

The selection of an analytical method for carbamate analysis depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of commonly employed techniques.

Analytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (Recovery %)Precision (RSD %)Common Matrices
GC-MS >0.990.4 - 2.8 µg/kg[1][2]1.2 - 9.2 µg/kg[1][2]87 - 104.4%[1]1.7 - 8.49%[1]Alcoholic beverages, fermented foods, plasma[1][3]
LC-MS/MS >0.990.05 - 0.63 µg/L0.20 - 5.0 µg/kg70.9 - 119%1.0 - 11%Alcoholic beverages, food, biological matrices[4]
HPLC-FLD (with derivatization) >0.99Comparable to GC-MSComparable to GC-MS~95%<15%Alcoholic beverages
QuEChERS with UHPLC-MS/MS >0.9990.01 - 0.005 µg/kg0.003 - 0.04 µg/kg88 - 106%[5]1 - 11%[5]Fruits, vegetables, aromatic herbs[5][6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for the specific carbamate and matrix of interest.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a widely used and robust technique for the quantification of volatile and semi-volatile compounds like ethyl carbamate.

Sample Preparation (Solid Phase Extraction - SPE):

  • To 25 mL of a liquid sample (e.g., wine, spirit), add a deuterated internal standard (e.g., d5-ethyl carbamate).

  • If the sample contains a high percentage of alcohol, it may be necessary to remove the ethanol in vacuo.

  • Bring the sample volume back to 25 mL with water.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., diatomaceous earth or other suitable sorbent) with methanol and then water.

  • Apply the sample to the conditioned SPE cartridge and perform several water rinses.

  • Dry the cartridge under vacuum for approximately one hour.

  • Elute the analyte and internal standard with a suitable organic solvent, such as ethyl acetate, into a collection tube containing a drying agent like sodium sulfate.

  • Vortex and centrifuge the eluate. The supernatant is then ready for GC-MS analysis.

Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Column: A polar capillary column, such as a DB-WAX or equivalent, is typically used.

    • Injector Temperature: 220°C.

    • Oven Temperature Program: Start at 100°C, ramp to 140°C at 10°C/min, then to 160°C at 5°C/min, and finally to 250°C at 30°C/min with a final hold.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantification Ions: For ethyl carbamate, m/z 62 is commonly used for quantification, with m/z 44, 74, and 89 as qualifier ions. For d5-ethyl carbamate, m/z 64 is used for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for analyzing complex matrices with minimal sample preparation.

Sample Preparation (Dilute and Shoot or SPE):

  • Direct Injection: For relatively clean liquid samples, a simple dilution with the mobile phase may be sufficient.

  • Solid Phase Extraction (SPE): For more complex matrices, an SPE cleanup similar to the one described for GC-MS can be employed to reduce matrix effects.

Instrumental Analysis:

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For ethyl carbamate, a common transition is m/z 90 -> 62.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method requires derivatization of the carbamate to introduce a fluorescent tag, enabling sensitive detection.

Sample Preparation and Derivatization:

  • Extract the carbamate from the sample matrix using a suitable solvent.

  • Concentrate the extract.

  • Derivatize the extract with a fluorescent labeling agent, such as 9-xanthydrol, in an acidic environment. This reaction forms a highly fluorescent derivative.

Instrumental Analysis:

  • High-Performance Liquid Chromatograph (HPLC):

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent.

    • Fluorescence Detector:

      • Excitation Wavelength: ~233 nm.

      • Emission Wavelength: ~600 nm.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with UHPLC-MS/MS

The QuEChERS method is a streamlined sample preparation technique widely used for the analysis of multiple pesticide residues, including carbamates, in food matrices.

Sample Preparation:

  • Homogenize 10-15 g of the sample (e.g., fruit, vegetable).

  • Add 10-15 mL of acetonitrile to a 50 mL centrifuge tube containing the homogenized sample.

  • Add magnesium sulfate and sodium chloride for partitioning.

  • Shake vigorously and centrifuge.

  • Take an aliquot of the acetonitrile supernatant and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Vortex and centrifuge.

  • The final extract is then ready for analysis by UHPLC-MS/MS.

Cross-Validation Workflow for Analytical Methods

Cross-validation is essential when a method is transferred between laboratories, when a new method is introduced to replace an existing one, or when data from different methods need to be compared. The following workflow outlines the key steps in the cross-validation process.

cross_validation_workflow Cross-Validation Workflow for Analytical Methods start Start: Need for Cross-Validation define_protocol Define Cross-Validation Protocol - Acceptance Criteria - Sample Selection - Statistical Analysis Plan start->define_protocol select_samples Select Representative Samples - Spiked Samples (Low, Mid, High QC) - Incurred (Real-World) Samples define_protocol->select_samples analyze_samples Analyze Samples by Both Methods (Originating and Receiving Lab/Method) select_samples->analyze_samples compare_results Compare Results - Calculate % Difference - Statistical Tests (e.g., t-test) analyze_samples->compare_results evaluate_acceptance Evaluate Against Acceptance Criteria - e.g., ≥67% of samples within ±20% agreement compare_results->evaluate_acceptance pass Cross-Validation Successful - Methods are considered equivalent evaluate_acceptance->pass Pass fail Cross-Validation Failed - Investigate discrepancies evaluate_acceptance->fail Fail investigate Investigate Root Cause of Discrepancy - Sample Handling - Method Execution - Instrument Performance fail->investigate remediate Implement Corrective Actions - Method Refinement - Additional Training investigate->remediate remediate->analyze_samples Re-analyze

Caption: A workflow for the cross-validation of analytical methods.

Acceptance Criteria for Cross-Validation:

According to guidelines from regulatory bodies like the European Medicines Agency (EMA), a common acceptance criterion for the cross-validation of bioanalytical methods is that for at least 67% of the samples, the difference between the values obtained from the two methods (or two laboratories) should be within ±20% of the mean value. These criteria should be pre-defined in a standard operating procedure (SOP) or study plan[7].

By following these guidelines and employing robust analytical methodologies, researchers can ensure the generation of high-quality, reliable, and comparable data for the analysis of carbamates in various matrices.

References

Review of Ethyl (2-hydroxypropyl)carbamate Applications: A Literature Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of published research on the specific applications of ethyl (2-hydroxypropyl)carbamate. As a result, a direct comparison guide with alternative compounds, supported by experimental data, cannot be constructed at this time.

While the broader class of carbamates and their derivatives have extensive applications in medicine and industry, "this compound" does not appear to be a compound of significant scientific or commercial interest. Searches for its applications, synthesis, pharmacology, and toxicology have not yielded specific data required for a comparative analysis. Chemical databases show the existence of related structures, but dedicated research on this particular molecule is absent from the public domain.

To provide relevant information within the user's apparent area of interest, this report will instead focus on the well-documented applications of the broader class of hydroxyalkyl carbamates and the closely related and extensively studied ethyl carbamate. This comparative overview will touch upon their roles in drug development and other biomedical applications, highlighting the structure-activity relationships that govern their utility and toxicity.

Broader Context: Carbamates in Drug Design and Biomedical Applications

Carbamates are a versatile class of organic compounds that have been successfully incorporated into a wide range of therapeutic agents and industrial products. Their ability to act as stable isosteres of amides and esters, coupled with their capacity for hydrogen bonding, makes them valuable moieties in drug design.

Alternative Compounds and Their Applications:

  • Ethyl Carbamate (Urethane): Historically, ethyl carbamate was used as an antineoplastic agent for the treatment of multiple myeloma. However, its use in humans was discontinued after it was identified as a carcinogen. It is now primarily used as an anesthetic in animal research due to its long duration of action and minimal depression of cortical neuronal activity compared to agents like isoflurane. Its carcinogenicity is attributed to its metabolic activation to vinyl carbamate, a genotoxic compound.

  • Hydroxyethyl Carbamate: This derivative of ethyl carbamate has been studied as a less toxic alternative. Research has shown that while it can still induce lung tumors in mice, its tumorigenic potential is significantly lower than that of ethyl carbamate.[1]

  • Other Carbamate Derivatives in Medicine: The carbamate group is a key structural feature in several approved drugs. For instance, felbamate is an anticonvulsant used in the treatment of epilepsy, and rivastigmine, a carbamate cholinesterase inhibitor, is used to manage symptoms of Alzheimer's disease. These examples underscore the therapeutic potential of the carbamate scaffold when appropriately modified to enhance efficacy and minimize toxicity.

Comparative Data Summary

Due to the absence of data for this compound, a direct quantitative comparison is not possible. However, a qualitative comparison of related compounds can be informative for researchers in drug development.

Compound/ClassKey ApplicationsNotable Experimental Findings
Ethyl Carbamate Animal anesthetic, historical antineoplastic agentCarcinogenic in rodents, with a clear dose-response relationship for lung tumor induction.[1] Metabolically activated to the genotoxic vinyl carbamate.
Hydroxyethyl Carbamate Investigational compoundSignificantly less carcinogenic than ethyl carbamate in mouse models.[1]
Carbamate-based Drugs (e.g., Felbamate, Rivastigmine) Anticonvulsants, cholinesterase inhibitorsDemonstrate a wide range of pharmacological activities depending on the overall molecular structure.
Polyurethanes (contain carbamate linkages) Biomaterials for drug delivery, medical devicesBiocompatibility and degradation rates can be tailored by modifying the polymer backbone.[2]

Experimental Protocols of Note

The following outlines a typical experimental protocol for assessing the carcinogenicity of carbamate compounds, as has been applied to ethyl carbamate and hydroxyethyl carbamate.

Carcinogenicity Assessment in Mice:

  • Animal Model: Male strain A/J mice are commonly used for lung adenoma bioassays due to their susceptibility to lung tumor development.

  • Test Substance Administration: The test compound (e.g., ethyl carbamate or a derivative) is dissolved in a suitable vehicle, such as saline.

  • Dosing Regimen: A range of doses is administered to different groups of mice, typically via intraperitoneal injection, once a week for a specified period (e.g., 8 weeks). A control group receives only the vehicle.

  • Observation Period: Following the final dose, the animals are monitored for a predetermined period (e.g., 16-24 weeks) for signs of toxicity and tumor development.

  • Necropsy and Tumor Quantification: At the end of the observation period, the mice are euthanized, and their lungs are examined for tumors. The number and size of lung adenomas are recorded for each animal.

  • Statistical Analysis: The tumor incidence and multiplicity between the control and treated groups are compared using appropriate statistical methods to determine the carcinogenic potential of the compound.

Signaling Pathways and Experimental Workflows

The toxicity of certain carbamates, like ethyl carbamate, is linked to their metabolic activation and subsequent interaction with cellular macromolecules. The workflow for investigating such mechanisms often involves a combination of in vitro and in vivo studies.

cluster_0 In Vitro Metabolism cluster_1 In Vivo Carcinogenicity Ethyl Carbamate Ethyl Carbamate Microsomal Incubation Microsomal Incubation Ethyl Carbamate->Microsomal Incubation + Liver Microsomes + NADPH Metabolite Identification Metabolite Identification Microsomal Incubation->Metabolite Identification LC-MS/MS Analysis Vinyl Carbamate Vinyl Carbamate Metabolite Identification->Vinyl Carbamate Animal Dosing Animal Dosing Vinyl Carbamate->Animal Dosing Hypothesis: Proximate Carcinogen Tumor Induction Tumor Induction Animal Dosing->Tumor Induction Histopathology Histopathology Tumor Induction->Histopathology

Figure 1: A simplified workflow for investigating the metabolic activation and carcinogenicity of ethyl carbamate.

Conclusion and Future Directions

While a detailed comparative guide for this compound cannot be provided due to a lack of available data, the analysis of related carbamate compounds offers valuable insights for researchers in drug development. The diverse applications and biological activities of carbamates highlight the importance of subtle structural modifications in determining a compound's therapeutic potential and toxicological profile.

For researchers interested in the specific structure of this compound, foundational research would be required to synthesize and characterize the compound, followed by in vitro and in vivo studies to determine its biological activity and safety profile. Such studies would be a prerequisite for any future comparative analysis. It is recommended that future research in this area focuses on well-defined carbamate structures with the potential for novel therapeutic applications.

References

A Comparative Analysis of Carbamate Synthesis Routes: Paving the Way for Greener Pharmaceutical and Chemical Industries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of carbamates is a cornerstone of modern organic chemistry. However, with increasing environmental scrutiny, the traditional phosgene-based route is being challenged by more sustainable alternatives. This guide provides a comparative analysis of the environmental impact of four key carbamate synthesis routes: the conventional phosgene-based method and three greener alternatives utilizing carbon dioxide (CO2), dimethyl carbonate (DMC), and oxidative carbonylation.

Carbamates are crucial functional groups in a vast array of pharmaceuticals, agrochemicals, and polymers. The long-established synthesis route employing highly toxic phosgene and its derivatives, while effective, is fraught with significant environmental, health, and safety concerns. This has spurred the development of phosgene-free methodologies aimed at reducing hazardous waste and improving the overall sustainability of carbamate production. This comparative guide delves into the quantitative environmental impact, experimental protocols, and underlying chemical pathways of these pivotal synthesis routes.

Quantitative Environmental Impact Assessment

To objectively compare the environmental performance of each synthesis route, key green chemistry metrics such as Atom Economy, E-factor, and Process Mass Intensity (PMI) are employed. A higher Atom Economy and lower E-factor and PMI values indicate a more environmentally benign process.

Synthesis RouteKey ReagentsAtom Economy (%)[1]E-factor (kg waste/kg product)[1][2][3]Process Mass Intensity (PMI)[2][3][4]Key AdvantagesKey Disadvantages
Phosgene-Based Amine, Phosgene/Diphosgene/TriphosgeneVariable, often lower due to byproductsHighHighWell-established, versatileUse of highly toxic phosgene, corrosive HCl byproduct, significant waste generation
CO2-Based Amine, CO2, Alkylating AgentHighLow to ModerateLow to ModerateUtilizes a renewable and non-toxic C1 source, high atom economy[5][6]Often requires high pressure and temperature, catalyst may be needed[5]
DMC-Based Amine, Dimethyl Carbonate (DMC)HighLowLowPhosgene-free, DMC is a greener reagent, often high selectivity[7][8]May require catalysts and elevated temperatures
Oxidative Carbonylation Amine, Carbon Monoxide, Alcohol, OxidantModerate to HighModerateModerateAvoids phosgene and isocyanates, can be highly selective[9][10][11]Requires a catalyst (often precious metals), use of CO gas, oxidant waste

Note: The values for Atom Economy, E-factor, and PMI are generalized and can vary significantly based on the specific substrates, reaction conditions, and scale of the synthesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of sustainable chemical syntheses. Below are representative experimental protocols for each of the four carbamate synthesis routes.

Phosgene-Based Synthesis of Methyl Phenylcarbamate

WARNING: Phosgene is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

Materials:

  • Aniline

  • Phosgene (or a phosgene derivative like triphosgene)[12]

  • Toluene (solvent)

  • Pyridine (base)

  • Methanol

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Magnesium sulfate (drying agent)

Procedure:

  • A solution of aniline in dry toluene is prepared in a three-necked flask equipped with a stirrer, a gas inlet tube, and a reflux condenser connected to a scrubber system for unreacted phosgene.

  • The solution is cooled in an ice bath.

  • A stream of phosgene gas is bubbled through the stirred solution at a controlled rate. The reaction is highly exothermic and the temperature should be maintained below 10°C.

  • After the addition of phosgene is complete, the mixture is stirred for an additional hour at room temperature to ensure the formation of the intermediate phenyl isocyanate.

  • Excess phosgene and solvent are removed under reduced pressure.

  • The crude phenyl isocyanate is dissolved in dry toluene and cooled in an ice bath.

  • A solution of methanol and pyridine in toluene is added dropwise to the isocyanate solution.

  • The reaction mixture is stirred at room temperature for 2-3 hours.

  • The reaction is quenched by the addition of dilute hydrochloric acid.

  • The organic layer is separated, washed with sodium bicarbonate solution and water, dried over magnesium sulfate, and the solvent is evaporated to yield the crude methyl phenylcarbamate.

  • The product can be further purified by recrystallization or chromatography.

CO2-Based Synthesis of Butyl Phenylcarbamate[5][13]

This method utilizes carbon dioxide as a C1 building block in a continuous flow system.[5]

Materials:

  • Aniline

  • 1-Bromobutane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (solvent)

  • Carbon dioxide (gas)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (drying agent)

Procedure:

  • A solution of aniline (1.0 equiv), 1-bromobutane (2.0 equiv), and DBU (2.0 equiv) in acetonitrile is prepared.[5]

  • The solution is pumped through a flow reactor system equipped with a gas-liquid mixing module.[5]

  • Carbon dioxide gas is introduced into the system at a controlled flow rate and pressure (e.g., 3 bar).[13]

  • The reaction is carried out at a specific temperature (e.g., 70°C) within the reactor coil.[13]

  • The output from the reactor is collected.

  • The collected reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude butyl phenylcarbamate.

  • The product can be purified by column chromatography if necessary.

Dimethyl Carbonate (DMC)-Based Synthesis of Methyl N-Arylcarbamates[7][8]

This protocol utilizes the greener reagent dimethyl carbonate, often with a catalyst.

Materials:

  • Aromatic amine (e.g., aniline)

  • Dimethyl Carbonate (DMC)

  • Catalyst (e.g., lead acetate, ytterbium triflate, or L-proline/TBAB)[7][8]

  • Methanol (co-solvent, if required)

Procedure:

  • The aromatic amine, dimethyl carbonate (in excess, acting as both reagent and solvent), and the catalyst are charged into a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

  • The reaction mixture is heated to a specific temperature (e.g., 90-170°C) and stirred for a designated time (e.g., 4-7 hours).[8]

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess dimethyl carbonate and any volatile byproducts are removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Oxidative Carbonylation Synthesis of Ethyl Phenylcarbamate[9][10]

This method involves the use of carbon monoxide and an oxidant, catalyzed by a transition metal complex.

Materials:

  • Aniline

  • Carbon Monoxide (CO)

  • Ethanol (solvent and reagent)

  • Palladium catalyst (e.g., Pd/C)[9]

  • Promoter (e.g., NaI)[9]

  • Oxidant (e.g., air or pure oxygen)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • A high-pressure autoclave is charged with aniline, ethanol, the palladium catalyst, and the promoter.

  • The autoclave is sealed and purged several times with carbon monoxide.

  • The reactor is then pressurized with carbon monoxide to a desired pressure (e.g., 20 atm) and then with the oxidant (e.g., a 4:1 mixture of CO:air).[14]

  • The reaction mixture is heated to a specific temperature (e.g., 100°C) and stirred for a set period (e.g., 24 hours).[14]

  • After the reaction, the autoclave is cooled to room temperature and the excess gas is carefully vented in a fume hood.

  • The reaction mixture is filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl phenylcarbamate.

  • The product can be purified by column chromatography.

Visualizing the Synthesis Pathways

To better understand the relationships and transformations in these synthesis routes, the following diagrams are provided.

Carbamate_Synthesis_Routes cluster_traditional Traditional Route cluster_green Greener Alternatives Amine Amine Carbamate Carbamate Amine->Carbamate + CO2 + Alkylating Agent Amine->Carbamate + DMC Amine->Carbamate + CO + Alcohol + Oxidant Isocyanate Isocyanate Intermediate Amine->Isocyanate + Phosgene Phosgene Phosgene / Derivatives HCl HCl (byproduct) Phosgene->HCl CO2 Carbon Dioxide (CO2) DMC Dimethyl Carbonate (DMC) Methanol Methanol (byproduct) DMC->Methanol Oxidative Oxidative Carbonylation (CO, Alcohol, Oxidant) Water Water (byproduct) Oxidative->Water Isocyanate->Carbamate + Alcohol

Figure 1: A simplified comparison of traditional vs. greener carbamate synthesis pathways.

Experimental_Workflow_Comparison cluster_phosgene Phosgene Route cluster_co2 CO2 Route cluster_dmc DMC Route cluster_oxidative Oxidative Carbonylation Route P_Start React Amine with Phosgene P_Intermediate Isolate Isocyanate Intermediate P_Start->P_Intermediate P_Carbamation React with Alcohol P_Intermediate->P_Carbamation P_Workup Acid/Base Workup & Purification P_Carbamation->P_Workup C_Start Mix Amine, Alkylating Agent, Base C_Reaction Introduce CO2 under Pressure/Heat C_Start->C_Reaction C_Workup Aqueous Workup & Purification C_Reaction->C_Workup D_Start Mix Amine, DMC, Catalyst D_Reaction Heat to Reaction Temperature D_Start->D_Reaction D_Purification Remove Excess DMC & Purify D_Reaction->D_Purification O_Start Charge Autoclave with Reactants & Catalyst O_Reaction Pressurize with CO & Oxidant, Heat O_Start->O_Reaction O_Workup Filter Catalyst & Purify O_Reaction->O_Workup

Figure 2: A high-level comparison of the experimental workflows for different carbamate synthesis routes.

Conclusion

The shift away from phosgene-based carbamate synthesis is a clear and necessary progression towards a more sustainable chemical industry. While the traditional method is well-understood and broadly applicable, its high toxicity and significant waste generation are major drawbacks. The greener alternatives, particularly those utilizing CO2 and dimethyl carbonate, offer significant improvements in terms of atom economy and reduced environmental impact. The CO2-based routes are especially appealing due to the use of a renewable and abundant C1 feedstock, though they can require more demanding reaction conditions. The DMC route provides a favorable balance of being phosgene-free while often proceeding under milder conditions than CO2-based methods. Oxidative carbonylation also presents a viable alternative, but the reliance on carbon monoxide and often precious metal catalysts requires careful consideration.

The choice of the optimal synthesis route will ultimately depend on a variety of factors, including the specific carbamate target, the scale of the reaction, and the available infrastructure. However, by prioritizing the use of green chemistry metrics and considering the entire life cycle of the process, researchers and chemical manufacturers can make more informed decisions that benefit both their products and the environment. Further research into catalyst development for the greener routes will continue to enhance their efficiency and industrial applicability, paving the way for a future of safer and more sustainable carbamate production.

References

Safety Operating Guide

Personal protective equipment for handling ethyl (2-hydroxypropyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "ethyl (2-hydroxypropyl)carbamate" with a confirmed CAS number could not be located. The information provided below is based on general safety protocols for handling carbamate esters and chemicals with unknown toxicity. It is imperative to treat this substance as potentially hazardous and to conduct a thorough risk assessment before handling. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Logistical Information

Given the absence of specific toxicological data for this compound, a conservative approach to handling is essential. Carbamate esters as a class of compounds can exhibit a range of toxicities, with some being known carcinogens or cholinesterase inhibitors[1][2][3]. Therefore, minimizing exposure through all routes—inhalation, ingestion, and skin contact—is the primary objective.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists[1].

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • In case of ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling chemicals of unknown toxicity. The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Hands Double-layered chemical-resistant glovesAn inner layer of nitrile gloves with an outer layer of a more robust material like neoprene or butyl rubber provides protection against a wider range of potential chemical hazards and breakthrough times[4].
Eyes/Face Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect from splashes and vapors. A face shield offers an additional layer of protection for the entire face[4][5].
Body Chemical-resistant lab coat or apronA lab coat made of a material resistant to chemical permeation is essential to protect skin and personal clothing from splashes and contamination[6].
Respiratory Use in a certified chemical fume hoodAll handling of this substance should be performed within a functioning chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation outside of a fume hood, a risk assessment should be performed to determine if a respirator is necessary[7].
Feet Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.

Operational Plans: Handling and Storage

Handling:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within a chemical fume hood for the handling of this substance.

  • Weighing and Transferring: Conduct all weighing and transferring of the material within a chemical fume hood to contain any dust or vapors.

  • Solution Preparation: When dissolving the substance, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment used.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage area is secure and accessible only to authorized personnel.

Disposal Plans

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste (e.g., contaminated paper towels, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the substance in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Disposal Procedure:

  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste[8][9].

  • Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for handling a chemical with unknown toxicity, highlighting key safety checkpoints.

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_start Start: Review Protocol & SDS (or equivalent hazard assessment) ppe_check Verify PPE Availability & Condition prep_start->ppe_check fume_hood_check Confirm Fume Hood is Operational ppe_check->fume_hood_check spill_kit_check Ensure Spill Kit is Accessible fume_hood_check->spill_kit_check weighing Weighing & Transfer spill_kit_check->weighing Proceed to Handling dissolving Solution Preparation weighing->dissolving reaction Running Experiment dissolving->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Experiment Complete waste_disposal Segregate & Dispose of Hazardous Waste decontaminate->waste_disposal ppe_removal Properly Remove & Dispose of PPE waste_disposal->ppe_removal hand_wash Wash Hands Thoroughly ppe_removal->hand_wash end_point End hand_wash->end_point End of Procedure

Caption: Experimental workflow with integrated safety checkpoints.

Logical Relationship of Safety Protocols

The following diagram illustrates the hierarchical and interconnected nature of the safety protocols for handling this compound.

safety_protocols cluster_main Core Safety Principle: Hazard Mitigation cluster_eng Examples of Engineering Controls cluster_admin Examples of Administrative Controls cluster_ppe Components of PPE engineering_controls Engineering Controls (Primary) admin_controls Administrative Controls (Procedural) fume_hood Chemical Fume Hood engineering_controls->fume_hood ventilation Proper Ventilation engineering_controls->ventilation ppe Personal Protective Equipment (Secondary) sop Standard Operating Procedures (SOPs) admin_controls->sop training Personnel Training admin_controls->training waste_management Waste Disposal Plan admin_controls->waste_management gloves Gloves ppe->gloves eyewear Eye/Face Protection ppe->eyewear lab_coat Lab Coat ppe->lab_coat respirator Respiratory Protection (if needed) ppe->respirator

Caption: Hierarchy of safety controls for chemical handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.